1,3,4-Thiadiazol-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHELCFKSFINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510616 | |
| Record name | 1,3,4-Thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-66-9 | |
| Record name | 1,3,4-Thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-thiadiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Novel 1,3,4-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1][2][3][4][5] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and reduced toxicity, making it an attractive moiety for drug design.[6] This technical guide provides an in-depth overview of the synthesis and characterization of novel 1,3,4-thiadiazole derivatives, offering detailed experimental protocols and a summary of key characterization data.
Synthetic Strategies and Methodologies
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of open-chain precursors.[1][2] Key starting materials for these syntheses include thiosemicarbazides, dithiocarbazates, and acylhydrazines.[7][8] This section details prevalent and effective synthetic routes for the preparation of novel 1,3,4-thiadiazole derivatives.
Synthesis from Thiosemicarbazides
A widely employed and efficient method for the formation of the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides.[7] This approach typically involves the reaction of a thiosemicarbazide derivative with a carboxylic acid or its derivative in the presence of a dehydrating agent.
A general workflow for the synthesis of 1,3,4-thiadiazole derivatives is depicted below.
Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.
Synthesis from Dithiocarbazates
Another versatile route to 2,5-disubstituted-1,3,4-thiadiazoles involves the use of dithiocarbazates. These intermediates can be synthesized and subsequently cyclized to form the desired thiadiazole ring.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of novel 1,3,4-thiadiazole derivatives.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazide
This protocol describes a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles from the corresponding carboxylic acid and thiosemicarbazide.
Materials:
-
Substituted carboxylic acid (1 eq)
-
Thiosemicarbazide (1 eq)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a cyclizing/dehydrating agent
-
Appropriate solvent (e.g., ethanol)
-
Sodium bicarbonate solution
-
Ice bath
Procedure:
-
A mixture of the substituted carboxylic acid (1 eq) and thiosemicarbazide (1 eq) is prepared.
-
The mixture is cooled in an ice bath, and the cyclizing agent (e.g., phosphorus oxychloride or concentrated sulfuric acid) is added dropwise with constant stirring.[3][9][10]
-
After the addition is complete, the reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into crushed ice.
-
The resulting solution is neutralized with a sodium bicarbonate solution, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Characterization Techniques
The synthesized compounds are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic absorption bands for the 1,3,4-thiadiazole ring include C=N stretching (around 1575-1649 cm⁻¹), C-N stretching, and C-S stretching vibrations (around 1095-1183 cm⁻¹). The disappearance of the C=S stretching band from the thiosemicarbazide precursor is also a key indicator of successful cyclization.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed molecular structure. In ¹H-NMR spectra, the N-H proton of the amino group typically appears as a singlet.[10] In ¹³C-NMR spectra, the two carbon atoms of the 1,3,4-thiadiazole ring resonate at characteristic chemical shifts, typically in the range of 158-181 ppm.[10][14]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which should be consistent with the calculated values for the proposed structure.[15]
Data Presentation: Characterization of Novel 1,3,4-Thiadiazole Derivatives
The following tables summarize the quantitative data for a selection of newly synthesized 1,3,4-thiadiazole derivatives.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |
| 1a | 4-(trifluoromethyl)phenylamino | 78 | 271.4–272.5 | [16] |
| 2g | 2-(benzenesulfonylmethyl)phenyl | - | - | [15] |
| 3a | Phenyl (N-acetylated) | 83 | 275–276 | [15] |
| 4i | Glucoside derivative | - | - | [17] |
| 11a | N,N'-diphenyl | 15-26 | 239-241 | [18] |
| 11b | N,N'-dibenzyl | 12-21 | 250-252 | [18] |
| 11c | N,N'-diallyl | 14-23 | 133-135 | [18] |
Table 1: Synthesis Yields and Melting Points of Selected 1,3,4-Thiadiazole Derivatives.
| Compound ID | FT-IR (cm⁻¹) Key Peaks | ¹H-NMR (δ ppm) Key Signals | ¹³C-NMR (δ ppm) Key Signals | Reference |
| 1-4 (general) | 3262–3167 (N-H, C-HAr), 1575–1183 (C=N, C-N, C-S) | 9.94-10.47 (s, 1H, N-H) | 164.23–158.4 (2C, thiadiazole ring) | [10] |
| 3a | - | 12.64 (s, 1H, NH), 7.94 (m, 2H, Ar-H), 7.54–7.51 (m, 3H, Ar-H), 2.22 (s, 3H, CH₃) | - | [15] |
| Azo Dyes (general) | 3400–3310, 3201–3190 (NH₂) | 6.74–8.40 (Ar-H) | 178–181 (C-2), 164–166 (C-5) | [14] |
Table 2: Spectroscopic Data for Selected 1,3,4-Thiadiazole Derivatives.
Biological Significance and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to interact with various biological targets, including enzymes like carbonic anhydrase, cyclooxygenase, and protein kinases.[1][2] Their ability to inhibit these enzymes makes them promising candidates for the development of novel therapeutic agents for a range of diseases, including cancer, inflammation, and microbial infections. For instance, certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia.[16]
The diagram below illustrates a hypothetical signaling pathway where a 1,3,4-thiadiazole derivative acts as a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by a 1,3,4-thiadiazole derivative.
Conclusion
The 1,3,4-thiadiazole nucleus remains a highly privileged scaffold in the design and synthesis of novel, biologically active molecules. The synthetic routes are well-established and versatile, allowing for the introduction of a wide range of substituents at the 2 and 5 positions, thereby enabling the fine-tuning of their pharmacological properties. The robust characterization techniques outlined in this guide are essential for confirming the successful synthesis and purity of these compounds. Continued exploration of novel derivatives of 1,3,4-thiadiazole holds significant promise for the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. chemmethod.com [chemmethod.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 18. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into the Biological and Pharmacological Activities of 1,3,4-Thiadiazole Compounds
A Technical Guide for Researchers and Drug Development Professionals
The 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical and electronic properties contribute to a remarkable breadth of biological and pharmacological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways.
Anticancer Activity: Targeting the Hallmarks of Cancer
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[1] Their cytotoxic effects have been observed against a wide array of cancer cell lines, such as those from breast, lung, colon, and prostate cancers, as well as leukemia.[1]
A notable mechanism of action for many 1,3,4-thiadiazole compounds is the inhibition of crucial enzymes and protein kinases that regulate cell signaling pathways.[1] These include tyrosine kinases, which are pivotal in controlling cell growth and survival.[1] By disrupting these pathways, these compounds can effectively halt the abnormal proliferation of cancer cells.[1] Furthermore, some derivatives have been shown to interfere with the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.[1]
Another key strategy employed by these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[1] Some derivatives have been found to inhibit DNA polymerases, enzymes essential for DNA replication, leading to cell death.[1] Their ability to interfere with DNA synthesis is partly attributed to the 1,3,4-thiadiazole ring being a bioisostere of pyrimidine, a fundamental component of nucleic acids.[2][3] This structural similarity allows them to disrupt DNA-related processes, thereby inhibiting the growth of rapidly dividing cancer cells.[1][3]
Moreover, 1,3,4-thiadiazole derivatives have been investigated as inhibitors of other important cancer-related enzymes, including carbonic anhydrase (CA), histone deacetylases (HDACs), and inosine monophosphate dehydrogenase (IMPDH).[1][4] Their ability to modulate the activity of these enzymes highlights the diverse molecular targets of this versatile scaffold.[1]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [5] |
| Derivative 32a | HePG-2 (Liver) | 3.31 - 9.31 | [6] |
| Derivative 32d | MCF-7 (Breast) | 3.31 - 9.31 | [6] |
| Derivative 22d | MCF-7 (Breast) | 1.52 | [6] |
| Derivative 22d | HCT-116 (Colon) | 10.3 | [6] |
| Derivative 22a | Liver Cancer | 6.47 | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [4] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
1,3,4-Thiadiazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[7][8] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species.[7] The antimicrobial action is often attributed to their ability to interfere with essential microbial enzymes and biochemical pathways.[8]
For instance, certain derivatives have demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Bacillus pumilus.[7] The structural features of the 1,3,4-thiadiazole ring and its substituents play a crucial role in determining the potency and spectrum of antimicrobial activity.[7]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Measurement | Result | Reference |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Staphylococcus aureus | Zone of inhibition | 18.96 mm | [7] |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Bacillus pumilus | Zone of inhibition | 18.20 mm | [7] |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Escherichia coli | Zone of inhibition | 17.33 mm | [7] |
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (22) | Mycobacterium tuberculosis H37Rv | MIC | >90% inhibition at 6.25 µg/mL | [9] |
| Compound 30 | Xanthomonas oryzae pv. oryzicola | EC50 | 2.1 mg/L | [10] |
| Compound 30 | Xanthomonas oryzae pv. oryzae | EC50 | 1.8 mg/L | [10] |
Experimental Protocol: Agar Diffusion Method for Antibacterial Activity
The agar diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria.
Methodology:
-
Media Preparation: Prepare nutrient agar plates.
-
Inoculation: Inoculate the agar plates with a standardized suspension of the test bacteria (e.g., 10^8 CFU/mL).
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates.
-
Compound Application: Add a defined volume of the 1,3,4-thiadiazole derivative solution (at a known concentration) and a control (e.g., a standard antibiotic like Ciprofloxacin) into separate wells.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
Interpretation: A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for screening the antimicrobial activity of novel compounds.
Anti-inflammatory and Analgesic Activities
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[12][13] These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[8][14] The anti-inflammatory activity is typically evaluated using in vivo models like the carrageenan-induced paw edema test in rats.[13]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | Dose | Inhibition (%) | Reference |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced paw edema | - | Fair activity | [12] |
| 5-(2-Mercaptophenyl)-2-{N-(4- methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Acetic acid induced writhing | - | Superior analgesic profile | [13] |
| Compound 5c | Carrageenan-induced rat paw edema | - | Better than diclofenac | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema Test
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
Methodology:
-
Animal Grouping: Divide adult rats into groups (e.g., control, standard drug, and test compound groups).[13]
-
Compound Administration: Administer the 1,3,4-thiadiazole derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a specific dose.[13]
-
Carrageenan Injection: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (e.g., 1%) into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Antiviral Activity
The 1,3,4-thiadiazole scaffold has also been explored for its antiviral potential.[16] Derivatives have been synthesized and evaluated against a range of viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[16][17] The antiviral mechanism can involve the inhibition of viral replication or interference with viral entry into host cells.[16]
Quantitative Data: Antiviral Activity
| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |
| Derivative E2 | Tobacco Mosaic Virus (TMV) | 203.5 | [17] |
| Ningnanmycin (standard) | Tobacco Mosaic Virus (TMV) | 261.4 | [17] |
Experimental Protocol: In Vivo Anti-TMV Assay
Methodology:
-
Plant Cultivation: Grow healthy tobacco plants under controlled conditions.
-
Virus Inoculation: Mechanically inoculate the leaves of the tobacco plants with a TMV suspension.
-
Compound Treatment: Apply the 1,3,4-thiadiazole derivative solution to the leaves of the plants at a specific concentration, either before (protective activity) or after (curative activity) virus inoculation. A control group is treated with a blank solution.
-
Observation: Observe the development of local lesions on the leaves after a few days.
-
Data Analysis: Count the number of local lesions and calculate the inhibition rate of the compound compared to the control. The EC50 value (the concentration that inhibits 50% of the viral infection) can be determined.
Conclusion
The 1,3,4-thiadiazole nucleus represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of novel and more effective drugs based on this privileged heterocyclic system. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of 1,3,4-thiadiazole compounds.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]
Unraveling the Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This technical guide provides an in-depth exploration of the core mechanisms of action through which 1,3,4-thiadiazole derivatives exert their cytotoxic effects on cancer cells. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways involved.
Core Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives employ a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest at critical checkpoints, and the inhibition of key signaling pathways and enzymes essential for tumor growth and progression.[1][2]
Induction of Apoptosis
A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis. 1,3,4-thiadiazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[3][4]
Key Molecular Events:
-
Activation of Caspases: Treatment with 1,3,4-thiadiazole derivatives often leads to the activation of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (like caspase-3).[3]
-
Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4]
-
DNA Fragmentation: The activation of executioner caspases ultimately results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[4]
Cell Cycle Arrest
By disrupting the normal progression of the cell cycle, 1,3,4-thiadiazole derivatives can halt the proliferation of cancer cells. Arrest is commonly observed at the G1/S and G2/M transitions.[1][3]
Key Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): Some derivatives have been shown to inhibit the activity of CDKs, such as CDK1, which are crucial for the transition between cell cycle phases.[5]
-
Modulation of Cyclin Levels: Changes in the expression levels of cyclins, the regulatory partners of CDKs, are also implicated in the cell cycle arrest induced by these compounds.
Inhibition of Signaling Pathways
The aberrant activation of signaling pathways is a common driver of cancer. 1,3,4-thiadiazole derivatives have been found to interfere with several of these critical pathways.[2]
Major Targeted Pathways:
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Several 1,3,4-thiadiazole derivatives have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[6]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway has been observed with some 1,3,4-thiadiazole compounds.[2]
Enzyme Inhibition
The 1,3,4-thiadiazole scaffold serves as a versatile backbone for the design of inhibitors targeting a range of enzymes that are overexpressed or hyperactive in cancer cells.[2]
Key Enzyme Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in many cancers. Certain 1,3,4-thiadiazole derivatives have demonstrated potent inhibitory activity against these kinases.[4]
-
Other Kinases: Other kinases such as Abl tyrosine kinase and Focal Adhesion Kinase (FAK) have also been identified as targets.[3]
-
Carbonic Anhydrases: Tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in regulating tumor pH and promoting survival in hypoxic conditions, are inhibited by some derivatives.[1]
-
Topoisomerases and DNA Polymerases: By interfering with these enzymes, 1,3,4-thiadiazole derivatives can disrupt DNA replication and repair, leading to cell death.[2]
-
Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression that promote apoptosis and cell cycle arrest.[3]
-
Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, interfering with the formation of the mitotic spindle and leading to mitotic arrest.[2]
Quantitative Data Summary
The following tables summarize the cytotoxic activity and mechanistic effects of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (spiro-acenaphthylene tethered) | Renal (RXF393) | 7.01 ± 0.39 | [1] |
| Colon (HT29) | 24.3 ± 1.29 | [1] | |
| Melanoma (LOX IMVI) | 9.55 ± 0.51 | [1] | |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) | Glioma (C6) | 22.00 ± 3.00 (µg/mL) | [3] |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) | Glioma (C6) | 42.67 ± 2.08 (µg/mL) | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Breast (MCF-7) | 49.6 | [7] |
| Breast (MDA-MB-231) | 53.4 | [7] | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g) | Colon (LoVo) | 2.44 | [8] |
| Breast (MCF-7) | 23.29 | [8] | |
| 4,6-dimethyl-2-oxo-1-((3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)amino)-1,2-dihydropyridine-3-carbonitrile (Compound 4h) | Colon (HCT-116) | 2.03 ± 0.72 | [9] |
| Hepatocellular (HepG-2) | 2.17 ± 0.83 | [9] |
Table 2: Mechanistic Insights - Apoptosis and Cell Cycle Arrest
| Compound ID | Cancer Cell Line | Effect | Quantitative Data | Reference |
| Compound 1 (spiro-acenaphthylene tethered) | Renal (RXF393) | Apoptosis | 11.69% (Early Apoptosis), 19.78% (Late Apoptosis) | [1] |
| Renal (RXF393) | Cell Cycle Arrest | G1 phase arrest | [1] | |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) | Glioma (C6) | Apoptosis | 22.7% (Total Apoptotic Cells) | [3] |
| Glioma (C6) | Cell Cycle Arrest | 67.21% in G1/S phase | [3] | |
| Compound 13b | Breast (MCF-7) | Apoptosis | Increase from 2% to 52% | [10] |
| Breast (MCF-7) | Cell Cycle Arrest | G2/M phase arrest | [10] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the 1,3,4-thiadiazole derivative at its IC50 concentration for a defined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins to assess the modulation of signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the 1,3,4-thiadiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1,3,4-thiadiazole derivatives and a typical experimental workflow.
Conclusion
1,3,4-thiadiazole derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways and enzymes makes them attractive candidates for further drug development. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and evaluation of novel 1,3,4-thiadiazole-based cancer therapeutics. Further in-depth studies on specific derivatives will continue to unravel their full therapeutic potential and pave the way for their clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tautomerism of 2-Substituted 1,3,4-Thiadiazoles in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The tautomeric behavior of 2-substituted 1,3,4-thiadiazoles is a critical aspect of their chemical reactivity, physical properties, and, consequently, their pharmacological profiles. The position of the tautomeric equilibrium can be significantly influenced by the surrounding environment, particularly the solvent. This guide provides an in-depth analysis of the tautomerism of 2-substituted 1,3,4-thiadiazoles, focusing on the effect of different solvents, with detailed experimental protocols and quantitative data to aid researchers in this field.
Tautomeric Forms of 2-Substituted 1,3,4-Thiadiazoles
2-substituted 1,3,4-thiadiazoles can exist in several tautomeric forms depending on the nature of the substituent at the 2-position. The most common types of tautomerism observed are amino-imino, keto-enol (or hydroxy-oxo), and thione-thiol.
-
2-Amino-1,3,4-thiadiazoles can exist in equilibrium between the amino form and two possible imino forms.
-
2-Hydroxy-1,3,4-thiadiazoles exhibit keto-enol tautomerism, existing as either the hydroxy tautomer or the N-acylated keto tautomer.
-
2-Mercapto-1,3,4-thiadiazoles display thione-thiol tautomerism, with the equilibrium lying between the thiol form and the thione form.
The equilibrium between these tautomers is sensitive to the solvent's polarity, hydrogen bonding capabilities, and other specific solute-solvent interactions.
Figure 1: Overview of Tautomeric Equilibria in 2-Substituted 1,3,4-Thiadiazoles.
Quantitative Analysis of Tautomerism in Different Solvents
The position of the tautomeric equilibrium is quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. This section presents available quantitative data on the tautomerism of various 2-substituted 1,3,4-thiadiazoles in different solvents.
Keto-Enol Tautomerism of a 2-Substituted 1,3,4-Thiadiazole Derivative
A study on a novel 1,3,4-thiadiazole derivative featuring 3-mercaptobutan-2-one and quinazolin-4-one moieties revealed a clear solvent dependency of its keto-enol tautomerism.[1][2][3] The keto form is favored in the polar aprotic solvent DMSO, while the enol form predominates in the non-polar solvent chloroform.[1][2][3]
| Solvent | Dielectric Constant (ε) | % Keto | % Enol | KT ([enol]/[keto]) |
| Chloroform | 4.81 | 28.5 | 71.5 | 2.51 |
| Methanol | 32.7 | 65.2 | 34.8 | 0.53 |
| DMSO | 46.7 | 89.1 | 10.9 | 0.12 |
Data extracted from a study on a specific 1,3,4-thiadiazole derivative.[2]
Computational Study of Amino-Imino Tautomerism of 2-Amino-1,3,4-thiadiazole
A computational study using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level investigated the tautomerism of 2-amino-1,3,4-thiadiazole in the gas phase and in different solvents.[4] The results indicate that the amino tautomer (ATD) is the most stable form in all investigated media, and the solvent does not alter this preference.[4]
| Tautomer | Gas Phase | THF | DMSO | Water |
| Amino (ATD) | -676.893 | -676.908 | -676.911 | -676.912 |
| Imino (ITD) | -676.877 | -676.894 | -676.897 | -676.897 |
| Imino (ITO) | -676.865 | -676.883 | -676.886 | -676.887 |
Lower energy indicates higher stability. Data from a computational study.[4]
| Tautomer | Gas Phase | THF | DMSO | Water |
| Amino (ATD) | 3.16 | 4.54 | 4.81 | 4.88 |
| Imino (ITD) | 4.96 | 7.21 | 7.64 | 7.77 |
| Imino (ITO) | 5.59 | 8.16 | 8.66 | 8.80 |
Data from a computational study.[4]
Experimental Protocols for Studying Tautomerism
The determination of tautomeric equilibria is primarily achieved through spectroscopic methods, mainly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to specific protons or carbons in each tautomer, their relative concentrations can be determined.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 2-substituted 1,3,4-thiadiazole derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).
-
Ensure the complete dissolution of the sample. Gentle warming or sonication may be applied if necessary, followed by cooling to the desired experimental temperature.
-
-
NMR Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.
-
For 1H NMR, ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For quantitative analysis, it is crucial to use a long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei between scans (typically 5 times the longest T1).
-
Record the spectra at a constant, accurately known temperature, as tautomeric equilibria can be temperature-dependent.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to each tautomer. These may be protons attached to the heterocyclic ring, the substituent, or the tautomeric proton itself (e.g., -NH, -OH, -SH).
-
Carefully integrate the well-resolved signals of each tautomer.
-
Calculate the mole fraction (X) of each tautomer using the integrated areas (A) and the number of protons (N) giving rise to the signal:
-
Xtautomer1 = (Atautomer1 / Ntautomer1) / [(Atautomer1 / Ntautomer1) + (Atautomer2 / Ntautomer2)]
-
-
The tautomeric equilibrium constant (KT) is then calculated as the ratio of the mole fractions.
-
Figure 2: Experimental Workflow for NMR Analysis of Tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, especially when the tautomers have distinct absorption spectra.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 2-substituted 1,3,4-thiadiazole derivative in a suitable solvent.
-
Prepare a series of dilutions in different solvents of interest to a concentration that gives absorbance values within the linear range of the spectrophotometer (typically below 1.5).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of the sample in each solvent over a suitable wavelength range (e.g., 200-500 nm).
-
Use a matched cuvette containing the pure solvent as a blank for baseline correction.
-
Ensure the temperature is controlled and constant throughout the measurements.
-
-
Data Analysis:
-
Analyze the absorption spectra for the presence of distinct absorption bands or isosbestic points, which are indicative of a two-component equilibrium.
-
The relative amounts of the tautomers can be determined by deconvolution of the overlapping absorption bands.
-
If the molar absorptivities (ε) of the individual tautomers are known or can be estimated (e.g., from measurements in solvents where one tautomer is known to dominate), the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).
-
The tautomeric equilibrium constant (KT) is then calculated from the ratio of the concentrations.
-
Figure 3: Experimental Workflow for UV-Vis Analysis of Tautomerism.
Influence of Solvent Properties on Tautomeric Equilibrium
The solvent's ability to stabilize one tautomer over another is the driving force for the observed shifts in equilibrium. Several solvent properties play a crucial role:
-
Polarity: More polar solvents tend to stabilize the more polar tautomer. For instance, in keto-enol tautomerism, the keto form is often more polar and is favored in polar solvents.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize tautomers with hydrogen bond donor or acceptor sites. For example, protic solvents can stabilize the enol form through hydrogen bonding to the hydroxyl group.
-
Polarizability: The ability of the solvent's electron cloud to be distorted by the solute's electric field can also influence tautomeric equilibria. It has been suggested that for some 1,3,4-thiadiazole derivatives, the solvent's average electric polarizability is a better predictor of the tautomeric equilibrium than its dielectric constant.
Figure 4: Logical Relationship of Solvent Properties and Tautomeric Equilibrium.
Conclusion
The tautomerism of 2-substituted 1,3,4-thiadiazoles is a complex phenomenon significantly influenced by the solvent environment. Understanding and quantifying this behavior is essential for predicting the physicochemical properties and biological activity of these important heterocyclic compounds. This guide has provided a comprehensive overview of the types of tautomerism, quantitative data from experimental and computational studies, and detailed protocols for the investigation of tautomeric equilibria using NMR and UV-Vis spectroscopy. By applying these methodologies, researchers can gain valuable insights into the tautomeric preferences of their 1,3,4-thiadiazole derivatives, aiding in the rational design and development of new therapeutic agents.
References
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
The Antimicrobial Potential of 2-Amino-1,3,4-Thiadiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 2-amino-1,3,4-thiadiazole core has emerged as a promising pharmacophore, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide provides an in-depth exploration of the antimicrobial properties of 2-amino-1,3,4-thiadiazole analogs, detailing their spectrum of activity, experimental evaluation protocols, and proposed mechanisms of action.
Antimicrobial Spectrum: A Quantitative Overview
Numerous studies have demonstrated the potent and varied antimicrobial effects of 2-amino-1,3,4-thiadiazole derivatives. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the thiadiazole ring and the amino group. The following tables summarize the quantitative data from various studies, providing a comparative overview of the activity of different analogs against a range of microorganisms.
Table 1: Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | 62.5 | - | - | - | [1] |
| 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | - | - | Good Activity | - | [1] |
| 2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazole | Good Activity | Good Activity | Good Activity | - | [1] |
| 2-(1-adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazole | Good Activity | Good Activity | - | - | [2] |
| 2-(1-adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazole | Good Activity | Good Activity | Good Activity | - | [2] |
| Tetranorlabdane with 2-amino-1,3,4-thiadiazole | - | - | - | 2.5 | [3] |
| 2-amino-1,3,4-thiadiazole derivative 37 | 1000 | - | - | - | [3] |
| 2-amino-1,3,4-thiadiazole derivative 38 | 1000 | - | 1000 | - | [3] |
Table 2: Antifungal Activity of 2-Amino-1,3,4-Thiadiazole Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Analog | Candida albicans | Aspergillus niger | Reference |
| 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Good to High Activity | - | [1] |
| 2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazole | - | Good Activity | [1] |
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole Metal Complexes (Cu(II), Ni(II)) | Increased Activity | Increased Activity | [2] |
Experimental Protocols for Antimicrobial Evaluation
The assessment of the antimicrobial activity of 2-amino-1,3,4-thiadiazole analogs is primarily conducted using standardized in vitro methods. The following are detailed protocols for the most commonly employed techniques.
Agar Disk Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at a suitable temperature (typically 35-37°C) for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism is grown in broth to a specific optical density, and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Visualizing Workflows and Mechanisms
To better understand the processes involved in the exploration of 2-amino-1,3,4-thiadiazole analogs, the following diagrams illustrate key workflows and proposed mechanisms of action.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Foundational Review of 1,3,4-Thiadiazole in Medicinal Chemistry: A Core Scaffold with Diverse Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its aromaticity and ability to participate in various non-covalent interactions, have made it a versatile building block for the design of novel therapeutic agents. This in-depth technical guide provides a foundational review of the 1,3,4-thiadiazole core, encompassing its synthesis, mechanisms of action, and broad spectrum of biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Synthesis of the 1,3,4-Thiadiazole Core
The synthesis of the 1,3,4-thiadiazole ring is a well-established area of organic chemistry, with numerous methods available for its construction. A common and versatile approach involves the cyclization of thiosemicarbazide or its derivatives with various reagents.
One prevalent method is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid. This reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization to yield the 2-amino-5-substituted-1,3,4-thiadiazole.
Initial Screening of 1,3,4-Thiadiazole Derivatives for Anti-Inflammatory Properties: A Technical Guide
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Its structural stability and capacity for substitution at the 2- and 5-positions make it an attractive template for designing novel therapeutic agents.[5] This technical guide provides an in-depth overview of the initial screening process for 1,3,4-thiadiazole derivatives, focusing on the core methodologies, data interpretation, and key signaling pathways involved in evaluating their anti-inflammatory potential.
Key Inflammatory Signaling Pathways
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of enzymes in the arachidonic acid cascade. Initial screening of 1,3,4-thiadiazole derivatives often focuses on their ability to modulate these key enzymes: Cyclooxygenase (COX) and Lipoxygenase (LOX).
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]
-
Lipoxygenase (LOX) Pathway: LOX enzymes convert arachidonic acid into leukotrienes (LTs), which are involved in various inflammatory responses.[6] Dual inhibitors of both COX and LOX pathways are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.[6][8]
References
- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. thaiscience.info [thaiscience.info]
- 6. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Further insight into the dual COX-2 and 15-LOX anti-inflammatory activity of 1,3,4-thiadiazole-thiazolidinone hybrids: The contribution of the substituents at 5th positions is size dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,3,4-thiadiazole derivatives, focusing on their anticancer and antimicrobial activities. It includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.
The Versatility of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interfere with various biological processes.[1] This structural similarity, combined with the synthetic accessibility of the scaffold, has led to the exploration of a vast chemical space, yielding compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[2][3][4][5][6]
Structure-Activity Relationship of 1,3,4-Thiadiazoles
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring, primarily at the C2 and C5 positions.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 2,5-disubstituted 1,3,4-thiadiazoles. The SAR for this activity can be summarized as follows:
-
Substitution at C2 and C5: The presence of aromatic or heteroaromatic rings at both the C2 and C5 positions is a common feature of many potent anticancer 1,3,4-thiadiazoles.
-
Nature of Substituents:
-
Electron-withdrawing groups on the phenyl rings, such as nitro (-NO2) and trifluoromethyl (-CF3), have been shown to enhance cytotoxic activity.[7]
-
Electron-donating groups , like methoxy (-OCH3), can also contribute to potent activity, suggesting a complex interplay of electronic and steric factors.
-
The presence of a sulfonamide moiety has been linked to significant anticancer activity.
-
-
Linker Groups: The nature of the linker connecting substituents to the thiadiazole core can influence activity. For instance, an acetamide linker has been shown to be beneficial in certain series of compounds.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Key SAR observations include:
-
Substituents on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the thiadiazole core significantly impact antimicrobial potency. For instance, chloro, bromo, and nitro groups have been associated with enhanced activity.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole or benzimidazole, can lead to compounds with broad-spectrum antimicrobial activity.
-
Amino Group Substitution: The nature of the substituent on a 2-amino group can modulate the antimicrobial profile.
Quantitative Data on Biological Activities
To facilitate a comparative analysis of the biological activities of various 1,3,4-thiadiazole derivatives, the following tables summarize quantitative data from selected studies.
Anticancer Activity Data
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(2-trifluoromethylphenyl)amino | 3-methoxyphenyl | MCF-7 | 49.6 | [2] |
| 1b | 2-(2-trifluoromethylphenyl)amino | 3-methoxyphenyl | MDA-MB-231 | 53.4 | [2] |
| 2a | 5-(4-chlorophenyl) | - | MCF-7 | 2.32 | [8] |
| 2b | 5-(4-chlorophenyl) | - | HepG2 | 8.35 | [8] |
| 3a | 5-[2-(benzenesulfonylmethyl)phenyl] | 2-amino | LoVo | 2.44 | [3] |
| 3b | 5-[2-(benzenesulfonylmethyl)phenyl] | 2-amino | MCF-7 | 23.29 | [3] |
| 4a | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | - | K562 | 7.4 (Abl kinase) | [9] |
Antimicrobial Activity Data
| Compound ID | Substituent at C2 | Substituent at C5 | Microorganism | MIC (µg/mL) | Reference |
| 5a | 5-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)-2-benzoylimino | 3-(4-chlorophenyl) | Bacillus subtilis | 0.12 | [10] |
| 6a | 5-(4-methoxyphenyl) | 4-bromophenyl | Staphylococcus epidermidis | 31.25 | [11] |
| 6b | 5-(4-methoxyphenyl) | 4-bromophenyl | Micrococcus luteus | 15.63 | [11] |
| 7a | Gallic acid amide derivative | 4-fluorophenyl | Vibrio harveyi | 31.3 | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. The following sections provide step-by-step methodologies for common assays used in the assessment of 1,3,4-thiadiazole derivatives.
General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[12][13]
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
To a solution of an appropriate acyl hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add an isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
-
Suspend the synthesized thiosemicarbazide (1 equivalent) in a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.
-
Stir the mixture at room temperature or with gentle heating for a specified period (typically 1-3 hours), monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the 2,5-disubstituted 1,3,4-thiadiazole.
-
Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
1,3,4-thiadiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the STAT3 Signaling Pathway in Cancer
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[11][14] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of the STAT3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in the Discovery of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its versatile pharmacological potential and favorable physicochemical properties.[1][2] As a bioisostere of pyrimidine, a core structure in nucleic bases, 1,3,4-thiadiazole derivatives have the ability to interfere with key biological processes like DNA replication.[1][3][4] Furthermore, the mesoionic character of the ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[1][4] This guide provides a comprehensive overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and mechanism of action of novel bioactive compounds featuring the 1,3,4-thiadiazole core.
General Workflow for Discovery and Evaluation
The discovery of novel bioactive 1,3,4-thiadiazole derivatives typically follows a structured workflow, beginning with chemical synthesis and progressing through various stages of biological screening to identify lead compounds.
Biological Activities and Quantitative Data
Compounds incorporating the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. The most extensively studied areas include anticancer and antimicrobial applications.
Anticancer Activity
1,3,4-Thiadiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular targets like protein kinases and the induction of programmed cell death (apoptosis).
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC₅₀ values in µM)
| Compound Reference | Cell Line | Activity (IC₅₀ µM) | Notes |
| Compound 8a [1][4] | Multiple (7 lines) | 1.62 - 4.61 | Showed the highest potency against all seven cancer cell lines tested. |
| Compound 1e [1] | MCF-7 (Breast) | 3.26 | Induced an 18-fold increase in apoptotic cells. |
| Compound 1h [1] | A549 (Lung) | 2.79 | A 4-fluorobenzyl derivative showing high potency. |
| Compound 22d [1][4] | MCF-7 (Breast) | 1.52 | Also showed potent LSD1 inhibition (IC₅₀ = 0.04 µM). |
| Compound 22d [1][4] | HCT-116 (Colon) | 10.3 | --- |
| Compound 2g [5] | LoVo (Colon) | 2.44 | Demonstrated good anti-proliferative effects with low toxicity. |
| Compound 2g [5] | MCF-7 (Breast) | 23.29 | --- |
| ST10 [3] | MCF-7 (Breast) | 49.6 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole. |
| ST10 [3] | MDA-MB-231 (Breast) | 53.4 | Showed the strongest anti-proliferative activity in the series. |
| Compound 70 [6] | K562 (Leukemia) | 7.4 | Selectively active against the Bcr-Abl-positive cell line. |
| Compound 3e [7] | HCT-116 (Colon) | 7.19 | Activity was much stronger compared to 5-fluorouracil (IC₅₀ = 29.50 µM). |
| Compound 3l [7] | HCT-116 (Colon) | 6.56 | Activity was much stronger compared to 5-fluorouracil (IC₅₀ = 29.50 µM). |
| Compound 6g [8] | A549 (Lung) | 1.537 | Potent EGFR inhibitor (IC₅₀ = 0.024 µM). |
Antimicrobial Activity
The 1,3,4-thiadiazole core is also a key feature in many compounds with potent antibacterial and antifungal properties. These agents can exhibit efficacy superior to standard reference antibiotics against a range of microbial strains.[1][2]
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)
| Compound Reference | Microorganism | Activity (MIC µg/mL) | Notes |
| Compound 14a [2] | Bacillus polymyxa | 2.5 | Contains a free amino group adjacent to the thiadiazole ring. |
| Compound 8j [2] | Pseudomonas aeruginosa | 12.5 | Benzo[d]imidazole scaffold. |
| Compound 21b [2] | Vibrio harveyi | 31.3 | Gallic acid amide derivative with a 4-fluorophenyl group. |
| Compound 8a/8b [9] | S. aureus, B. subtilis | 20-28 | Fluorinated and chlorinated derivatives showed good inhibition. |
| Compound 8a-c [9] | E. coli, P. aeruginosa | 24-40 | Halogenated compounds showed moderate inhibitory effects. |
| Compound 19 [9] | S. aureus | 62.5 | p-chlorophenyl derivative. |
| Compound 26 [9] | Various Bacteria/Fungi | 8-31.25 | Tris-2,5-disubstituted derivative with broad-spectrum activity. |
| Compound 16 [10] | Various Bacteria/Fungi | 4-8 (antibacterial) | 2-mercapto-1,3,4-oxadiazole-2-thione derivative. |
| 16-31.28 (antifungal) | |||
| 50a-c [11] | Candida strains | 0.78-3.12 | Nitro-substituted derivatives showed strong antifungal activity. |
Mechanisms of Action & Signaling Pathways
Understanding the molecular mechanisms by which 1,3,4-thiadiazole derivatives exert their biological effects is crucial for rational drug design. Two prominent anticancer mechanisms are the inhibition of receptor tyrosine kinases like EGFR and the induction of apoptosis through the caspase cascade.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation and survival in many cancers.[12] Small molecule inhibitors, including certain 1,3,4-thiadiazole derivatives, can bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[8][13]
Induction of Apoptosis via Caspase Activation
Apoptosis is a regulated process of cell death essential for normal tissue homeostasis. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Certain 1,3,4-thiadiazole derivatives have been shown to trigger the intrinsic apoptosis pathway, which involves the activation of a cascade of cysteine proteases called caspases.[14][15][16] This process culminates in the activation of effector caspases, like Caspase-3, which execute the dismantling of the cell.[4][14][15]
Structure-Activity Relationship (SAR)
The biological activity of 2,5-disubstituted 1,3,4-thiadiazoles is highly dependent on the nature of the substituents. SAR studies provide crucial insights for optimizing lead compounds.
-
Anticancer Activity :
-
The presence of an aromatic ring and electron-withdrawing substituents often promotes anticancer activity. For instance, N-benzyl-5-(4-fluorophenyl) and N-benzyl-5-(4-nitrophenyl) derivatives showed higher inhibitory activities than the reference drug cisplatin.[6]
-
In some series, a 4-fluorobenzyl group attached to the core was found to confer high potency against lung and ovarian cancer cell lines.[1]
-
Replacing the 1,3,4-thiadiazole core with its 1,3,4-oxadiazole isostere can lead to a drastic drop in activity, highlighting the key role of the sulfur-containing scaffold.[1][4]
-
-
Antimicrobial Activity :
-
For antibacterial activity, the presence of a free amino group adjacent to the thiadiazole ring can be beneficial, as seen in a derivative with a potent MIC of 2.5 μg/mL.[2]
-
Halogenated substituents (fluoro, chloro) on the phenyl ring at the 5-position often result in good inhibitory effects against Gram-positive bacteria.[9]
-
For antifungal activity, derivatives bearing oxygenated substituents (e.g., hydroxyl) on the phenyl ring can exhibit significant potency.[9]
-
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of drug discovery research. Below are generalized protocols for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives based on common laboratory practices.
General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
A common and effective method for synthesizing the 1,3,4-thiadiazole core involves the acid-catalyzed cyclization of N-acylthiosemicarbazides, which are themselves formed from the reaction of an acid hydrazide with an isothiocyanate.
-
Synthesis of Thiosemicarbazide Intermediate :
-
Dissolve the desired acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the appropriate aryl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the N-acylthiosemicarbazide intermediate.
-
-
Cyclization to form 1,3,4-Thiadiazole :
-
Add the dried N-acylthiosemicarbazide intermediate (1 equivalent) portion-wise to a cold (0-5 °C) dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, with stirring.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified 2,5-disubstituted-1,3,4-thiadiazole.
-
-
Characterization : Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding :
-
Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test 1,3,4-thiadiazole compounds in culture medium. A solvent control (e.g., DMSO) should be prepared at the same concentration as in the test wells.
-
After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells for untreated cells (negative control) and a reference drug (positive control).
-
Incubate the plate for an additional 48 or 72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization :
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol for Agar Well Diffusion Antimicrobial Assay
This method is used to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces against a specific microorganism.
-
Preparation of Inoculum :
-
Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation :
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared microbial suspension.
-
-
Well Preparation and Sample Addition :
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
Prepare known concentrations of the test 1,3,4-thiadiazole compounds in a suitable solvent (e.g., DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound dilution into the wells. Include a positive control (standard antibiotic) and a negative control (solvent only).
-
-
Incubation :
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition :
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
The sensitivity of the microorganism to the compound is determined by the size of the inhibition zone. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
-
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Preliminary Investigation into the Anticonvulsant Effects of 1,3,4-Thiadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold has emerged as a promising heterocyclic nucleus in the quest for novel anticonvulsant agents.[1][2][3] This technical guide provides a comprehensive overview of the preliminary investigations into the anticonvulsant properties of 1,3,4-thiadiazole derivatives, focusing on data presentation, experimental protocols, and the visualization of key concepts. The inherent biological activity of the 1,3,4-thiadiazole ring, attributed to its aromaticity and the presence of the =N-C-S- moiety, contributes to its stability and reduced toxicity in vivo.[2]
Core Pharmacophoric Features for Anticonvulsant Activity
Structure-activity relationship (SAR) studies have identified key pharmacophoric features essential for the anticonvulsant activity of 1,3,4-thiadiazole derivatives.[4] These features are crucial for the interaction with biological targets and include:
-
An aryl hydrophobic binding site.
The strategic incorporation of these features into the 1,3,4-thiadiazole scaffold has guided the synthesis of numerous derivatives with significant anticonvulsant potential.
Proposed Mechanisms of Action
The anticonvulsant effects of 1,3,4-thiadiazoles are believed to be multifactorial, with several proposed mechanisms of action contributing to their efficacy.
GABAergic System Modulation
A primary proposed mechanism involves the enhancement of GABAergic neurotransmission.[1][2] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[5] By acting on GABA-A receptors, 1,3,4-thiadiazole derivatives can increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] This inhibitory action helps to prevent the excessive neuronal firing characteristic of seizures. Some derivatives have been investigated as GABA-A antagonists.[6][7]
Carbonic Anhydrase Inhibition
Certain 1,3,4-thiadiazole derivatives, such as acetazolamide, are known carbonic anhydrase inhibitors.[3][4] Inhibition of this enzyme in the brain is thought to lead to an accumulation of carbonic acid, resulting in a decrease in pH. This localized acidosis may contribute to the stabilization of neuronal membranes and a reduction in seizure susceptibility. Molecular docking studies have been employed to investigate the binding of these compounds to carbonic anhydrase.[4]
Modulation of Voltage-Gated Ion Channels
Another potential mechanism of action is the modulation of voltage-gated ion channels, particularly sodium channels.[2] By blocking these channels, 1,3,4-thiadiazole derivatives can limit the propagation of action potentials and thereby reduce the spread of seizure activity.
Quantitative Data on Anticonvulsant Activity
The anticonvulsant activity of various 1,3,4-thiadiazole derivatives has been quantified using standardized animal models. The following tables summarize key data from selected studies.
| Compound ID | Test Model | Dose (mg/kg) | Protection (%) | Neurotoxicity | Reference |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 100 | 66.67 | Not Observed | Aliyu et al., 2021[1][2] |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | scPTZ | 100 | 80 | Not Observed | Aliyu et al., 2021[1][2] |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 30 | 100 | Not Observed | Siddiqui et al., 2009[2] |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | MES | 20 | 75 | Less Toxicity | Kumudha et al.[2] |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | scPTZ | 20 | 83 | Less Toxicity | Kumudha et al.[2] |
| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | MES | 50 | 85.44 | Not specified | Sharma et al., 2014[1] |
| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | scPTZ | 100 | 85.44 | Not specified | Sharma et al., 2014[1] |
| Compound ID | Test Model | ED₅₀ (mg/kg) | Therapeutic Index | Reference |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | Isoniazid-induced seizures | 126.8 | 7.3 | Malygin et al., 2020[1][2] |
| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | 247 - >500 | Not specified | Luszczki et al., 2014[2][8] |
| 5-heptyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | 233 - >500 | Not specified | Luszczki et al., 2014[8] |
Experimental Protocols
Standardized preclinical models are essential for the evaluation of potential anticonvulsant agents. The following outlines the methodologies for key experiments cited in the investigation of 1,3,4-thiadiazoles.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Typically, adult male albino mice or rats are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: A specific pre-treatment time (e.g., 30, 60 minutes) is allowed for drug absorption.
-
Induction of Seizure: A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 s duration) is delivered through corneal or auricular electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hind limb extension. The ED₅₀ (the dose required to protect 50% of the animals) is often calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for identifying compounds that may be effective against absence seizures.
-
Animal Model: Adult male albino mice are commonly used.
-
Compound Administration: The test compound is administered, typically i.p., at various doses.
-
Pre-treatment Time: A pre-determined time is allowed for the compound to take effect.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ can be determined.
Rotarod Neurotoxicity Test
This test is used to assess motor impairment and potential neurotoxic side effects of the test compounds.
-
Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed.
-
Animal Training: Animals are trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes).
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At specified time intervals after administration, the animals are placed on the rotarod, and their ability to remain on the rod is recorded.
-
Endpoint: Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for the pre-determined time.
Conclusion and Future Directions
The preliminary investigations into the anticonvulsant effects of 1,3,4-thiadiazole derivatives are highly encouraging. The versatility of the 1,3,4-thiadiazole scaffold allows for the synthesis of a diverse range of compounds with potent anticonvulsant activity in preclinical models. The proposed mechanisms of action, primarily centered around the modulation of GABAergic neurotransmission and inhibition of carbonic anhydrase, provide a solid foundation for further research.
Future efforts should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives to improve potency and reduce potential side effects.
-
Mechanism of Action Studies: Conducting more in-depth studies to elucidate the precise molecular targets of the most promising compounds.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like properties.
-
In-depth Toxicological Studies: Performing comprehensive toxicity studies to ensure the safety of potential drug candidates.
The continued exploration of 1,3,4-thiadiazoles holds significant promise for the development of novel and effective therapies for epilepsy.
References
- 1. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 2. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arjonline.org [arjonline.org]
- 4. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. connectsci.au [connectsci.au]
- 7. 2-Imino-1,3,4-thiadiazole Derivatives of GABA as GABAA Antagonists | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2] The development of efficient and scalable synthetic routes to these compounds is therefore of high importance.
Introduction to One-Pot Syntheses
One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach is particularly valuable in pharmaceutical research and development for the rapid generation of compound libraries for screening purposes. This document outlines several effective one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives, including methods employing polyphosphate ester, microwave irradiation, and aqueous reaction conditions.
Data Summary of One-Pot Synthesis Methods
The following table summarizes quantitative data from various one-pot synthesis methods for 2-amino-1,3,4-thiadiazole derivatives, allowing for easy comparison of reaction conditions and yields.
| Method | Key Reagents | Catalyst/Medium | Temp. (°C) | Time | Yield (%) | Ref. |
| Polyphosphate Ester (PPE) Mediated | Carboxylic acid, Thiosemicarbazide | PPE, Chloroform | 80-85 | 10 h | Good | [1][3] |
| Four-Component Aqueous Synthesis | Primary amine, Carbon disulfide, Hydrazine, Acyl chloride | Water | Not Spec. | Not Spec. | Medium-Good | [4] |
| Microwave-Assisted (Phosphorus Oxychloride) | Substituted benzoic acid, Thiosemicarbazide | POCl₃, DMF | Not Spec. | 3 min | 75-90 | [5] |
| Sulfuric Acid Catalyzed (Conventional) | Aromatic carboxylic acid, Thiosemicarbazide | Conc. H₂SO₄, Ethanol | 80-90 | 4 h | High | [6] |
Experimental Protocols
Method 1: Polyphosphate Ester (PPE) Mediated One-Pot Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a mild and effective cyclodehydrating agent.[1][3] This method avoids the use of harsh and toxic reagents like phosphorus oxychloride.[1][3][7]
Materials:
-
Carboxylic acid (aliphatic or aromatic)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ice-water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol).[3]
-
To this mixture, add polyphosphate ester (20 g) and chloroform (30 mL).[1]
-
Heat the reaction mixture with stirring to reflux (around 80-85°C).[1][3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the resulting mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with water.
-
Recrystallize the product from a suitable solvent, such as ethanol, to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3]
Method 2: Microwave-Assisted One-Pot Synthesis
This method utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often improved yields.[5]
Materials:
-
Substituted benzoic acid (0.01 M)
-
Substituted thiosemicarbazide (0.10 M)
-
Phosphorous oxychloride (25 mL)
-
Dimethylformamide (DMF, 10 mL)
-
Concentrated sulfuric acid (10 drops)
Procedure:
-
In a beaker, dissolve the substituted thiosemicarbazide and substituted benzoic acid in a minimal amount of dimethylformamide.[5]
-
Add phosphorous oxychloride to the mixture.[5]
-
While stirring, add concentrated sulfuric acid dropwise.[5]
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds, in a laboratory microwave oven.[5]
-
After irradiation, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the solution to become alkaline.
-
Collect the resulting precipitate by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-1,3,4-thiadiazole derivative.
Reaction Pathways and Workflows
The following diagrams illustrate the general signaling pathways and experimental workflows for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Caption: Proposed reaction mechanism for the PPE-mediated synthesis.
Caption: General experimental workflow for one-pot synthesis.
Concluding Remarks
The one-pot synthesis methods presented here offer efficient, scalable, and often more environmentally friendly alternatives to traditional multi-step syntheses for producing 2-amino-1,3,4-thiadiazole derivatives. The choice of method will depend on the specific substrate, available equipment, and desired scale of the reaction. These protocols provide a solid foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A convenient four-component one-pot synthesis of 2-amino-1,3,4-thiadiazoles in water [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives as Corrosion Inhibitors for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3,4-thiadiazole derivatives as effective corrosion inhibitors for mild steel, particularly in acidic environments.
Introduction
Mild steel, while a cornerstone in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions prevalent in processes such as industrial cleaning, acid pickling, and oil and gas exploration.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among these, 1,3,4-thiadiazole derivatives have emerged as a promising class of inhibitors. Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.[2][3] These compounds can be synthesized with various substituent groups, allowing for the tuning of their inhibitive properties.
Mechanism of Action
The primary mechanism of corrosion inhibition by 1,3,4-thiadiazole derivatives involves the adsorption of the inhibitor molecules onto the surface of the mild steel. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons of the nitrogen and sulfur atoms in the thiadiazole ring and the vacant d-orbitals of the iron atoms on the mild steel surface. The presence of π-electrons in the aromatic rings of the derivatives can also contribute to this interaction.
The adsorption of these inhibitor molecules creates a protective film that isolates the mild steel from the corrosive environment, thereby reducing the rates of both anodic dissolution of iron and cathodic hydrogen evolution. The adsorption of many 1,3,4-thiadiazole derivatives on mild steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[4][5]
Data Presentation: Inhibition Efficiency of 1,3,4-Thiadiazole Derivatives
The following table summarizes the inhibition efficiency of various 1,3,4-thiadiazole derivatives on mild steel in acidic media, as determined by weight loss and electrochemical methods.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Amino-5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazole (ANYT) | 1 M HCl | 500 ppm | 30 | >95 | [6][7] |
| 5,5'-(1,4-phenylene)bis(N-benzylidene-1,3,4-thiadiazol-2-amine) (PBTA) | 1 M HCl | - | - | Excellent | [1] |
| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 0.5 M H2SO4 | 0.002 M | 25 | High | [2] |
| 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 0.5 M H2SO4 | 0.002 M | 25 | Moderate | [2] |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (4-PTH) | 1 M HCl | >2 x 10⁻⁴ M | - | 92 | [3] |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | 1.0 M H2SO4 | - | - | Increases with concentration | [4] |
| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | 1 M HCl | - | 30 | Effective | [5] |
| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl)-5-phenyl-1,3,4-thiadiazole | 5 M HCl | >50 mg/L | 20 | ~97 | [8] |
| 2-amino-5-styryl-1,3,4-thiadiazole | 1 M HCl | >100 mg/L | 20 | High | [9] |
| 2-amino-5-heptyl-1,3,4-thiadiazole | 1 M HCl | >100 mg/L | 20 | High | [9] |
| 1-(2-ethylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan (ETO) | 1.0 M HCl | 500 ppm | Room Temp | 98.4 | [10] |
Experimental Protocols
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives (General Procedure)
A common route for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. For example, reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride can yield the corresponding 2-amino-5-substituted-1,3,4-thiadiazole.[11]
Example Synthesis of 2-amino-5-(substituted)-1,3,4-thiadiazole:
-
A mixture of the desired substituted carboxylic acid (1 eq.) and thiosemicarbazide (1 eq.) is prepared.
-
Phosphorus oxychloride (acting as both a catalyst and a dehydrating agent) is added dropwise to the mixture under cooling.
-
The reaction mixture is then refluxed for a specified period (e.g., 2-4 hours).
-
After cooling, the mixture is poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-(substituted)-1,3,4-thiadiazole.
Note: The specific reaction conditions (temperature, time, and solvent) may need to be optimized for different starting materials.
Corrosion Inhibition Studies
1. Weight Loss Method
This gravimetric method provides a direct measure of the material loss due to corrosion.
Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[10] The initial weight of each coupon is accurately recorded.
-
Inhibitor Solution Preparation: A stock solution of the 1,3,4-thiadiazole derivative is prepared in the corrosive medium (e.g., 1 M HCl). A series of test solutions with varying inhibitor concentrations are then prepared by dilution. A blank solution (corrosive medium without the inhibitor) is also prepared.
-
Immersion Test: The pre-weighed mild steel coupons are fully immersed in the test solutions (blank and inhibitor-containing) for a specified duration (e.g., 24 hours) at a constant temperature.[9]
-
Post-Immersion Treatment: After the immersion period, the coupons are removed, gently cleaned with a brush to remove corrosion products, washed with distilled water and acetone, and then dried.
-
Final Weight Measurement: The final weight of each coupon is accurately recorded.
-
Calculations:
-
Corrosion Rate (CR): Calculated using the formula: CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
2. Electrochemical Methods
Electrochemical techniques provide insights into the kinetics and mechanism of the corrosion process. A standard three-electrode setup is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[12]
a. Potentiodynamic Polarization
This technique measures the current response of the working electrode to a controlled change in potential.
Protocol:
-
Electrode Preparation: A mild steel specimen is embedded in an insulating material (e.g., epoxy resin) leaving a known surface area exposed. The exposed surface is prepared as described for the weight loss method.
-
Cell Setup: The three electrodes are immersed in the test solution (blank or with inhibitor). The system is allowed to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).[13]
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[8][9]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.
-
Inhibition Efficiency Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b. Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of the working electrode over a range of frequencies, providing information about the charge transfer resistance and the properties of the protective film.
Protocol:
-
Cell Setup and Stabilization: The same three-electrode setup and stabilization procedure as for potentiodynamic polarization are used.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[15]
-
Inhibition Efficiency Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
3. Adsorption Isotherm Studies
To understand the interaction between the inhibitor molecules and the mild steel surface, adsorption isotherms are studied.
Protocol:
-
Data Collection: The degree of surface coverage (θ) at different inhibitor concentrations (C) is calculated from the inhibition efficiency data obtained from weight loss or electrochemical measurements (θ = IE% / 100).
-
Isotherm Fitting: The experimental data (C vs. θ) is fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich, Temkin). The Langmuir adsorption isotherm is often a good fit and is represented by the equation: C / θ = 1 / K_ads + C where K_ads is the adsorption equilibrium constant.[16]
-
Data Analysis: A plot of C/θ versus C should yield a straight line if the Langmuir isotherm is obeyed.[16] The goodness of fit is determined by the correlation coefficient (R²). From the intercept, K_ads can be calculated, which is related to the standard free energy of adsorption (ΔG°_ads).
Visualizations
Caption: General synthesis pathway for 2,5-disubstituted-1,3,4-thiadiazoles.
References
- 1. Corrosion inhibition of thiadiazole derivative for mild steel in hydrochloric acid solution - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Corrosion Inhibition of Low Carbon Steel in HCl Medium Using Thiadiazole derivative: Weight loss, DFT Studies and Antibacterial Studies | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijcsi.pro [ijcsi.pro]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. ijcsi.pro [ijcsi.pro]
- 15. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of 1,3,4-Thiadiazole-2-thiones from Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,3,4-thiadiazole-2-thiones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The primary synthetic route detailed herein involves the cyclization of thiosemicarbazides with carbon disulfide.
Introduction
1,3,4-Thiadiazole derivatives are a prominent scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The 1,3,4-thiadiazole-2-thione core is a key pharmacophore, and its synthesis from readily available thiosemicarbazides is a fundamental transformation for medicinal chemists. The most common and versatile method for this synthesis is the reaction of a substituted or unsubstituted thiosemicarbazide with carbon disulfide in the presence of a base.[3][4][5] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization to yield the desired 1,3,4-thiadiazole-2-thione.[1]
Synthetic Pathway Overview
The general synthetic scheme for the formation of 1,3,4-thiadiazole-2-thiones from thiosemicarbazides is depicted below. The reaction involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbon of carbon disulfide, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered heterocyclic ring.
Caption: General workflow for the synthesis of 1,3,4-thiadiazole-2-thiones.
Comparative Data of Synthetic Protocols
The following table summarizes various reported methods for the synthesis of 1,3,4-thiadiazole-2-thiones from thiosemicarbazides, highlighting the different reaction conditions and reported yields.
| Starting Material (Thiosemicarbazide) | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Thiosemicarbazide | Anhydrous Sodium Carbonate | Absolute Ethanol | Reflux | High | [1][6] |
| Substituted Thiosemicarbazide | Potassium Hydroxide | Ethanol | Heating to 140°C | Good | [1] |
| 4-Arylthiosemicarbazide | Potassium Hydroxide | Ethanol | Reflux for 24h | 74% | [7] |
| Thiosemicarbazide | Potassium Hydroxide | Ethanol | Not specified | Good | [3] |
| Thiosemicarbazide | Propylphosphonic Anhydride | Not specified | Not specified | Good | [5] |
| Substituted Thiosemicarbazide | Methane Sulphonic Acid | Not specified | Dehydration | High | [8] |
| Thiosemicarbazide | Concentrated Sulphuric Acid | Not specified | Dehydration | Good | [9] |
Detailed Experimental Protocol: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
This protocol is a representative example of the synthesis of a 1,3,4-thiadiazole-2-thione derivative, specifically 5-amino-1,3,4-thiadiazole-2-thiol, which exists in tautomeric equilibrium with 5-amino-1,3,4-thiadiazole-2(3H)-thione.
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide (CS₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Absolute Ethanol
-
Hydrochloric Acid (HCl), 10% solution
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiosemicarbazide (0.1 mol).
-
Addition of Reagents: To the flask, add anhydrous sodium carbonate (0.1 mol) and absolute ethanol (100 mL). Stir the mixture to ensure good suspension.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (0.1 mol) to the stirred suspension. The addition should be done carefully in a well-ventilated fume hood as carbon disulfide is volatile and flammable.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reflux is typically maintained for several hours until the starting materials are consumed.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any inorganic impurities.
-
Acidification: The filtrate, which may contain the sodium salt of the product, should be carefully acidified with a 10% solution of hydrochloric acid to a pH of approximately 5-6. This will precipitate any remaining product.
-
Second Filtration: Collect the precipitate from the acidified filtrate by vacuum filtration, and wash it with cold distilled water.
-
Drying: Combine all the collected solid product and dry it thoroughly, either in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.
Logical Relationship Diagram
The following diagram illustrates the key relationships and considerations in the synthesis of 1,3,4-thiadiazole-2-thiones.
Caption: Key factors influencing the synthesis of 1,3,4-thiadiazole-2-thiones.
Safety Precautions
-
Carbon Disulfide: Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like potassium hydroxide are corrosive. Handle with care and avoid direct contact.
-
Solvents: Ethanol is flammable. Avoid open flames and ensure proper ventilation.
-
General: Standard laboratory safety practices should be followed at all times.
These protocols and notes are intended to serve as a guide. Researchers should consult the primary literature for specific details and adapt the procedures as necessary for their particular substrates and equipment.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 1,3,4-Thiadiazole-2-Thione Prepared from New Derivatives of Thiosemiacarbazide and Study of its Molecular Modeling | Journal of Science in Medicine and Life [journals.proindex.uz]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols: Utilizing 1,3,4-Thiadiazoles as Scaffolds for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including potent antifungal properties. This five-membered heterocyclic ring system serves as a versatile backbone for the design and synthesis of novel antifungal agents. Its derivatives have shown promise against a broad spectrum of fungal species, often targeting critical cellular pathways. These notes provide an overview of the application of 1,3,4-thiadiazoles as antifungal scaffolds, including synthetic strategies, mechanisms of action, and detailed protocols for their evaluation.
Data Presentation: Antifungal Activity of 1,3,4-Thiadiazole Derivatives
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative 1,3,4-thiadiazole derivatives against various fungal strains. This data is compiled from multiple studies to facilitate comparison.
Table 1: Antifungal Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives against Candida Species
| Compound ID | R1-Group (at C2) | R2-Group (at C5) | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) | C. glabrata MIC (µg/mL) | Reference |
| 3k | -NH-Ph-4-Cl | -S-CH2-CO-Ph-2,4-diF | 10 | 10 | >80 | [1] |
| 3l | -NH-Ph-4-Cl | -S-CH2-CO-Ph-2,4-diCl | 5 | 10 | 10 | [1] |
| 4e | -p-methoxyphenyl | thiazolidinone derivative | 1.562 | 1.562 | Not Tested | [2] |
| C1 | -benzene-1,3-diol | -methyl | 8-96 (MIC100) | Not Tested | Not Tested | [3][4] |
| Fluconazole | (Reference Drug) | 10 | 20 | 20 | [1] |
Table 2: Antifungal Activity of Chalcone-Containing 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent on Chalcone Moiety | Target Fungus | EC50 (µg/mL) | In vivo Protective Activity (%) | Reference |
| D4 | Not specified | Phomopsis sp. | 14.4 | 71.2 (on kiwifruit) | [5] |
| D4 | Not specified | Rhizoctonia solani | Not specified | 74.4 (on rice leaf sheaths) | [5] |
| Azoxystrobin | (Reference Fungicide) | Phomopsis sp. | 32.2 | 62.8 (on kiwifruit) | [5] |
| Fluopyram | (Reference Fungicide) | Phomopsis sp. | 54.2 | Not specified | [5] |
Mechanisms of Action
1,3,4-Thiadiazole derivatives exert their antifungal effects through various mechanisms, primarily by targeting essential fungal cellular processes. Two prominent mechanisms that have been elucidated are the inhibition of ergosterol biosynthesis and the disruption of cell wall integrity.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The azole class of antifungal drugs, which are structurally related to thiadiazoles as bioisosteres, function by inhibiting the enzyme 14-α-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Several studies suggest that 1,3,4-thiadiazole derivatives also target this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[1]
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 1,3,4-Thiadiazole-Based Compounds as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] This is attributed to its ability to act as a bioisostere of pyrimidine, a fundamental component of nucleic acids, thus allowing it to interfere with DNA replication processes.[3][4][5][6] Furthermore, the unique electronic and physicochemical properties of the 1,3,4-thiadiazole ring enable these compounds to cross biological membranes and interact with various molecular targets implicated in cancer progression.[3][4][7]
These application notes provide an overview of the anticancer potential of 1,3,4-thiadiazole derivatives, summarize their activity, and offer detailed protocols for their evaluation.
Mechanisms of Anticancer Action
1,3,4-Thiadiazole derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] Common molecular targets include:
-
Kinase Inhibition: Many derivatives have been shown to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are crucial for cancer cell signaling.[1][6]
-
Enzyme Inhibition: These compounds can also target other critical enzymes like topoisomerases, which are involved in DNA replication and repair, and histone deacetylases (HDACs), which regulate gene expression.[8]
-
Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells.[1][9]
-
Cell Cycle Arrest: 1,3,4-Thiadiazole derivatives can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell division.[10]
-
Anti-angiogenesis: Some derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1]
Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| Compound 2g | LoVo | Colon Carcinoma | 2.44[8][11][12] |
| MCF-7 | Breast Adenocarcinoma | 23.29[8][11][12] | |
| Compound 8a | A549 | Lung Carcinoma | 1.62 - 4.61[5][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.62 - 4.61[6] | |
| T47D | Breast Ductal Carcinoma | 1.62 - 4.61[6] | |
| MCF-7 | Breast Adenocarcinoma | 1.62 - 4.61[5][6] | |
| HeLa | Cervical Adenocarcinoma | 1.62 - 4.61[6] | |
| HCT-116 | Colon Carcinoma | 1.62 - 4.61[6] | |
| HepG2 | Hepatocellular Carcinoma | 1.62 - 4.61[6] | |
| Compound 9a | MCF-7 | Breast Adenocarcinoma | 3.31[3] |
| Pyridine derivatives 18a-h | HCT-116 | Colon Carcinoma | 2.03 - 37.56[5][6] |
| HepG2 | Hepatocellular Carcinoma | 2.03 - 37.56[5][6] | |
| Thiadiazole derivatives 55-57 | MCF-7 | Breast Adenocarcinoma | 1.01 - 2.04[13] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a common signaling pathway targeted by 1,3,4-thiadiazole derivatives and a general workflow for their anticancer evaluation.
Caption: EGFR signaling pathway inhibition by a 1,3,4-thiadiazole derivative.
Caption: General experimental workflow for anticancer drug discovery.
Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the anticancer potential of 1,3,4-thiadiazole compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration of a 1,3,4-thiadiazole compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1,3,4-Thiadiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-thiadiazole compounds in a complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a 1,3,4-thiadiazole compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
1,3,4-Thiadiazole compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 2 mL of complete medium in 6-well plates.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of the 1,3,4-thiadiazole compound (e.g., at its IC50 concentration) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a 1,3,4-thiadiazole compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
1,3,4-Thiadiazole compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay (Protocol 2, step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data to determine if the compound induces cell cycle arrest at a specific phase.
-
References
- 1. bepls.com [bepls.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization of Thiosemicarbazides to 1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and modern techniques for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors. This document includes detailed experimental protocols, comparative data on reaction efficiency, and visualizations of reaction pathways to aid in the selection and implementation of the most suitable synthetic strategy.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore found in a wide array of medicinally important compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The cyclization of thiosemicarbazides and their derivatives is a fundamental and widely employed strategy for the construction of this heterocyclic system. This document outlines and compares several key methodologies for this transformation, including classical acid-catalyzed and oxidative cyclizations, as well as modern energy-efficient microwave-assisted and ultrasound-assisted techniques.
Cyclization Techniques: A Comparative Overview
Several methods have been developed for the cyclization of thiosemicarbazides to 1,3,4-thiadiazoles. The choice of method often depends on the nature of the substrate, desired substitution pattern on the thiadiazole ring, and laboratory equipment availability. The following sections detail the most prominent techniques.
Acid-Catalyzed Cyclization
Acid-catalyzed cyclization is a conventional and widely used method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles from acylthiosemicarbazides. This method typically employs strong protic or Lewis acids as dehydrating agents to facilitate the intramolecular cyclization.
General Reaction Scheme:
R-C(=O)NHNHC(=S)NH₂ → 2-amino-5-R-1,3,4-thiadiazole
Commonly used acids include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1][2] The reaction mechanism generally involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack of the sulfur atom and subsequent dehydration.[3]
Oxidative Cyclization
Oxidative cyclization is a valuable method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazones, which are readily prepared by the condensation of aldehydes or ketones with thiosemicarbazide. This method involves an intramolecular cyclization induced by an oxidizing agent.
Common oxidizing agents include ferric chloride (FeCl₃), iodine (I₂), and copper(II) salts.[4][5] The reaction is believed to proceed through the formation of a radical intermediate, followed by cyclization and subsequent aromatization.[6]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[7][8] In the context of 1,3,4-thiadiazole synthesis, microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods.[9][10] This technique can be applied to both acid-catalyzed and oxidative cyclization reactions. The rapid and uniform heating provided by microwaves enhances the reaction kinetics.
Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of 1,3,4-thiadiazoles, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods.[11][12][13] Sonication can enhance mass transfer and accelerate the rate of cyclization.
Data Presentation: Comparative Analysis of Cyclization Techniques
The following tables summarize quantitative data from the literature to provide a clear comparison of the different synthetic methodologies.
Table 1: Comparison of Cyclization Methods for the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
| Starting Material | Method | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Benzoic acid & Thiosemicarbazide | Acid-Catalyzed | H₂SO₄, 0 °C to RT | 16 h | 86-89 | [14] |
| Benzoic acid & Thiosemicarbazide | Microwave-Assisted | POCl₃, DMF | 3 min | 85-90 | [15] |
| Benzaldehyde Thiosemicarbazone | Oxidative Cyclization | FeCl₃, Ethanol, Reflux | Not Specified | Good | [4] |
| Benzoic acid & Thiosemicarbazide | Ultrasound-Assisted | H₂SO₄, RT | 20 min | 75-80 | [15] |
Table 2: Microwave-Assisted vs. Conventional Synthesis of 1,3,4-Thiadiazole Schiff Bases
| Method | Reaction Time | Yield (%) | Reference |
| Microwave Irradiation | 10-25 min | 97 | [16] |
| Conventional Heating | 290 min | 78 | [16] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
Protocol 1: Acid-Catalyzed Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
Materials:
-
Benzoylthiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ammonia solution
Procedure:
-
Carefully add benzoylthiosemicarbazide (1.0 g, 5.5 mmol) in small portions to ice-cold concentrated sulfuric acid (5 mL) with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the resulting solution with a dilute ammonia solution until a precipitate is formed.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Protocol 2: Oxidative Cyclization of Benzaldehyde Thiosemicarbazone
Materials:
-
Benzaldehyde thiosemicarbazone
-
Ferric Chloride (FeCl₃)
-
Ethanol
Procedure:
-
Dissolve benzaldehyde thiosemicarbazone (1.0 g, 5.6 mmol) in ethanol (20 mL).
-
To this solution, add a solution of ferric chloride (1.8 g, 11.2 mmol) in ethanol (10 mL) dropwise with stirring.
-
Reflux the reaction mixture for 30 minutes.
-
After cooling, pour the mixture into a beaker containing crushed ice and a small amount of hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to yield 2-amino-5-phenyl-1,3,4-thiadiazole.
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
Materials:
-
Substituted Benzoic Acid
-
Thiosemicarbazide
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, mix the substituted benzoic acid (1 mmol), thiosemicarbazide (1 mmol), and phosphorus oxychloride (5 mL).
-
Add a few drops of DMF to dissolve the reactants.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 3 minutes).
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter, wash with water, and recrystallize from an appropriate solvent.
Protocol 4: Ultrasound-Assisted Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
Materials:
-
Substituted Benzoic Acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a beaker, mix the substituted benzoic acid (0.01 M) and thiosemicarbazide (0.05 M).
-
Add concentrated sulfuric acid (5 mL) to the mixture.
-
Place the beaker in an ultrasonic bath and irradiate at room temperature for 20 minutes.[15]
-
Pour the reaction mixture over ice-cold water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from DMF.[15]
Experimental Workflow
The general workflow for the synthesis and characterization of 1,3,4-thiadiazoles from thiosemicarbazides is depicted below.
Conclusion
The synthesis of 1,3,4-thiadiazoles via the cyclization of thiosemicarbazides is a versatile and efficient process. While classical acid-catalyzed and oxidative methods are well-established, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reduced reaction times and improved yields, aligning with the principles of green chemistry. The choice of the synthetic method should be guided by the specific substrate, desired product, and available laboratory resources. The protocols and comparative data provided herein serve as a valuable resource for researchers in the design and execution of synthetic routes to novel 1,3,4-thiadiazole derivatives for applications in drug discovery and development.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative cyclization of thiosemicarbazone: an optical and turn-on fluorescent chemodosimeter for Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Employing 1,3,4-Thiadiazole Derivatives in the Development of New Antibacterial Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antibacterial properties.[1][2][3][4] This heterocyclic moiety is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3][5] These compounds often exhibit favorable pharmacokinetic profiles, such as high metabolic stability and appropriate lipophilicity, enhancing their potential as drug candidates.[3][5]
These application notes provide a comprehensive overview of the utilization of 1,3,4-thiadiazole derivatives in antibacterial drug discovery, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this promising field.
Antibacterial Activity of 1,3,4-Thiadiazole Derivatives
Numerous studies have reported the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives, revealing their potential to inhibit the growth of a wide array of bacterial pathogens. The antibacterial efficacy is often attributed to the unique electronic and structural features of the thiadiazole ring, which can interact with various biological targets within bacterial cells.[3][5]
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for representative 1,3,4-thiadiazole derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Activity of Benzimidazole-Substituted 1,3,4-Thiadiazole Derivatives
| Compound | Target Bacterium | MIC (µg/mL) | Reference |
| Derivative 33a-g | Staphylococcus aureus | Moderate to Good | [1] |
| Derivative 33a-g | Staphylococcus epidermidis | Moderate to Good | [1] |
| Derivative 33a-g | Pseudomonas aeruginosa | Moderate to Good | [1] |
| Derivative 33a-g | Escherichia coli | Moderate to Good | [1] |
| Chiral Derivative | Staphylococcus epidermidis | 31.25 | [1] |
| Chiral Derivative | Micrococcus luteus | 15.63 | [1] |
Table 2: Antibacterial Activity of Thiophene-Substituted 1,3,4-Thiadiazole Derivatives
| Compound | Target Bacterium | Activity | Reference |
| Derivative 27a (R = CH₃) | Escherichia coli | Active | [1] |
| Derivative 27a (R = CH₃) | Gram-positive bacteria | Active | [1] |
| Derivative 27f (R = 3-FC₆H₄) | Gram-positive bacteria | Active | [1] |
Table 3: Antibacterial Activity of Pyridinyl-1,3,4-Thiadiazole Derivatives
| Compound | Target Bacterium | pMIC (µM/mL) | Reference |
| D4 | E. coli | 1.9 | [6] |
| D8 | E. coli | 1.9 | [6] |
| D11 | E. coli | 1.9 | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of new chemical entities. The following sections provide step-by-step methodologies for key in vitro assays in the antibacterial drug development pipeline.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.
Materials:
-
Test 1,3,4-thiadiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in CAMHB in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits a specified percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol is designed to assess the ability of 1,3,4-thiadiazole derivatives to prevent biofilm formation.[7][8]
Materials:
-
Test compounds
-
Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Culture and Compound Dilutions:
-
Prepare an overnight culture of the test bacterium in TSB.
-
Dilute the overnight culture to an OD₆₀₀ of 0.01 in fresh TSB with glucose.
-
Prepare serial dilutions of the test compounds in the same medium within the 96-well plate.[8]
-
-
Incubation for Biofilm Formation:
-
Crystal Violet Staining:
-
Quantification:
Protocol 3: Cytotoxicity Assessment using MTT Assay
It is crucial to evaluate the toxicity of potential drug candidates against mammalian cells. The MTT assay is a colorimetric method for assessing cell viability.[10][11]
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HeLa, HaCaT)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[12]
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO[12]
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the cells and add the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).[12]
-
Incubate for 24, 48, or 72 hours.[12]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizing Workflows and Pathways
Logical Relationship in Drug Discovery
Caption: Logical workflow for the development of 1,3,4-thiadiazole antibacterial drugs.
Experimental Workflow for Antibacterial Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.org [static.igem.org]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
A Practical Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The following sections offer a selection of common and practical synthetic methodologies, complete with experimental protocols and comparative data to guide researchers in their synthetic efforts.
Introduction
2,5-Disubstituted 1,3,4-thiadiazoles are a prominent scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The synthesis of these molecules is a key step in the development of new therapeutic agents. This guide outlines three robust methods for their preparation: the cyclization of thiosemicarbazides, a one-pot synthesis from aldehydes and hydrazides using Lawesson's reagent, and the conversion of 1,3,4-oxadiazoles.
Synthetic Methodologies
A variety of synthetic routes have been developed for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles. Many of these methods involve the cyclization of open-chain precursors containing the requisite N-N-C-S linkage. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiadiazole ring.
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, purification, and evaluation of 2,5-disubstituted 1,3,4-thiadiazoles.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for selected examples of the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles via different methods. This allows for a direct comparison of reaction conditions and yields.
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Acid-Catalyzed Cyclization | Acylthiosemicarbazide derivatives | Concentrated H₂SO₄ or 25% HCl, reflux | Not specified | Varies | [1][2] |
| One-Pot from Aldehyde & Hydrazide | Benzaldehyde, Benzoylhydrazide | Lawesson's reagent, DMAP, Toluene, reflux | 10 hours | 75-97 | [3][4] |
| Conversion from 1,3,4-Oxadiazole | 2,5-Disubstituted-1,3,4-oxadiazole | Lawesson's reagent, THF, reflux | Not specified | Good | [5] |
| Acid-Catalyzed (Water) | Alkyl 2-(methylthio)-2-thioxoacetates, Acyl hydrazides | p-TSA, Water, 80 °C | 3 hours | 83 | [6] |
Experimental Protocols
Method 1: Acid-Catalyzed Cyclization of Acylthiosemicarbazides
This is a widely used and classical method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The acylthiosemicarbazide precursors are typically prepared by the reaction of an acid chloride with a thiosemicarbazide.
Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles:
-
Synthesis of Acylthiosemicarbazide Intermediate:
-
To a solution of 4-phenylthiosemicarbazide in a suitable solvent (e.g., anhydrous dioxane), add an equimolar amount of the desired (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chloride.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The resulting acylthiosemicarbazide derivative can be isolated by filtration and purified by recrystallization.[1]
-
-
Cyclization to the 1,3,4-Thiadiazole:
-
Suspend the dried acylthiosemicarbazide derivative in a dehydrating acid, such as concentrated sulfuric acid or 25% hydrochloric acid.[1][2]
-
Heat the mixture under reflux for a period of time (typically a few hours) until the starting material is consumed.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).
-
Method 2: One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent
This efficient one-pot method allows for the synthesis of 2,5-diaryl-1,3,4-thiadiazoles directly from readily available aldehydes and hydrazides.[3][4]
Protocol for the Synthesis of 2,5-Diaryl-1,3,4-thiadiazoles:
-
Formation of the N-Aroylhydrazone Intermediate (in situ):
-
In a round-bottom flask, dissolve the desired aryl aldehyde (1.0 mmol) and aryl hydrazide (1.0 mmol) in ethanol.
-
Reflux the mixture for 2 hours.[3]
-
Remove the ethanol under reduced pressure to obtain the crude N-aroylhydrazone.
-
-
Thionation and Cyclization:
-
To the crude N-aroylhydrazone, add toluene, Lawesson's reagent (0.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reflux the resulting mixture for 10 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-diaryl-1,3,4-thiadiazole.
-
Method 3: Synthesis from Acyl Hydrazides and Alkyl 2-(Methylthio)-2-thioxoacetates
This acid-catalyzed regioselective cyclization offers a metal-free and efficient route to 2,5-disubstituted-1,3,4-thiadiazoles.[6]
Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles:
-
Reaction Setup:
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and the desired acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol).[6]
-
-
Reaction and Workup:
-
Stir the reaction mixture magnetically at 80 °C for 3 hours.[6]
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.
-
Conclusion
The synthetic methods presented in this guide offer versatile and practical approaches for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles. The choice of a particular method will be dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The provided protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Spectroscopic Characterization of 1,3,4-Thiadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural characterization of novel 1,3,4-thiadiazole derivatives is paramount for understanding structure-activity relationships (SAR) and advancing drug development. This document provides detailed application notes and standardized protocols for the characterization of these heterocyclic compounds using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,3,4-thiadiazoles, ¹H and ¹³C NMR are indispensable for confirming the arrangement of substituents on the heterocyclic core.
¹H NMR Characterization
Proton NMR spectra are used to identify the chemical environment of hydrogen atoms. In 1,3,4-thiadiazole derivatives, key signals include those from aromatic protons on substituents, aliphatic protons, and exchangeable protons like N-H. Aromatic protons typically resonate in the downfield region of 6.7-8.4 ppm.[2] The N-H proton of an amino or amide group attached to the thiadiazole ring can appear as a singlet further downfield, often above 9.0 ppm.[3][4]
Table 1: Representative ¹H NMR (400 MHz, DMSO-d₆) Data for Substituted 1,3,4-Thiadiazoles
| Compound / Derivative Structure | δ (ppm), Multiplicity, (Integration, Assignment) | Reference(s) |
|---|---|---|
| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | 1.29 (s, 9H, C(CH₃)₃), 7.35 (s, 2H, NH₂), 7.48 (d, 2H, Ar-H), 7.67 (d, 2H, Ar-H) | [2] |
| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | 2.47 (s, 3H, -CH₃), 7.11 (s, 1H, ethylenic C-H), 7.25-7.46 (m, 8H, Ar-H), 8.40 (s, 1H, -NH) | [3] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 6.75 (d, 2H, Ar-H), 7.13 (s, 2H, NH₂), 7.57–7.59 (m, 3H, Ar-H), 7.77 (d, 2H, Ar-H), 8.04 (d, 2H, Ar-H) | [2] |
| N-(5-phenyl-1,3,4-thiadiazole-2-yl)acetamide derivative | 4.39 (s, 2H, -CH₂), 6.94-7.85 (m, 9H, Ar-H), 11.24 (s, 1H, -NH) |[5] |
¹³C NMR Characterization
Carbon NMR is crucial for identifying the carbon skeleton. The two carbon atoms (C2 and C5) within the 1,3,4-thiadiazole ring are highly characteristic, resonating at very low fields due to the influence of adjacent heteroatoms. Their signals typically appear in the range of 158-181 ppm.[2][4]
Table 2: Representative ¹³C NMR (100 MHz, DMSO-d₆) Data for Substituted 1,3,4-Thiadiazoles
| Compound / Derivative Structure | δ (ppm), Assignment | Reference(s) |
|---|---|---|
| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | 30.8 (C(CH₃)₃), 34.5 (C(CH₃)₃), 125.8, 126.0, 128.3 (Aromatic C), 152.2, 156.3, 168.1 (Thiadiazole C & C-NH₂) | [2] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 114.1, 127.5, 127.8, 129.4, 130.1, 131.5, 142.3, 156.6 (Aromatic & Azo C), 165.7, 180.2 (Thiadiazole C) | [2] |
| 5-(1-Methyl-2-phenylethenyl)-N-(4'-nitrophenyl)-1,3,4-thiadiazol-2-amine | 16.1 (-CH₃), 117.5-146.7 (Aromatic & Alkenic C), 162.7, 163.8 (Thiadiazole C) | [3] |
| Methoxy cinnamic acid substituted thiadiazole | 55.6 (–OCH₃), 111.4, 111.9 (Alkenic C), 119.8–157.4 (Aromatic C), 159.4, 164.0 (Thiadiazole C) |[4] |
Protocol: NMR Analysis of a 1,3,4-Thiadiazole Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 1,3,4-thiadiazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of polar organic compounds.[2][3]
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Parameters (Example: 400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[6]
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is typically required.
-
2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as HSQC (to correlate protons with their directly attached carbons) and HMBC (to identify long-range H-C correlations), which can be invaluable for unambiguous signal assignment.[1]
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the structure.
-
Correlate ¹H and ¹³C data, using 2D spectra if available, to assemble the final structure.
-
Application Note 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,3,4-thiadiazoles, this technique is used to confirm the presence of the heterocyclic ring and its various substituents.
Characteristic Vibrational Frequencies
The FT-IR spectrum provides a molecular fingerprint. Key absorptions for 1,3,4-thiadiazole derivatives include the C=N stretching vibration of the thiadiazole ring, typically observed in the 1639-1649 cm⁻¹ region.[6] The C-S bond also shows characteristic bands. Other significant peaks will arise from substituents, such as N-H stretching (around 3100-3400 cm⁻¹), C=O stretching for amide or ketone groups (1650-1750 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹).[2][6][7]
Table 3: Characteristic FT-IR Frequencies (cm⁻¹) for 1,3,4-Thiadiazoles
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes | Reference(s) |
|---|---|---|---|---|
| N-H Stretch (Amine/Amide) | 3100 - 3400 | Medium | Can be broad. Primary amines show two bands. | [2][6] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Appears just above the aliphatic C-H region. | [7][8] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | [8] | |
| C=O Stretch (Amide) | 1630 - 1690 | Strong | [9] | |
| C=N Stretch (Thiadiazole ring) | 1639 - 1649 | Medium | Confirmatory for the thiadiazole ring. | [6] |
| N=N Stretch (Azo group) | 1505 - 1546 | Weak-Medium | Present in azo-substituted derivatives. | [2][6] |
| Aromatic C=C Bending | 1400 - 1600 | Medium | Multiple bands are often observed. | [7] |
| C-S Stretch | 600 - 800 | Weak-Medium | Confirms presence of sulfur in the ring. |[10] |
Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix ~1 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal. This method requires minimal sample preparation.[5]
-
-
Instrument & Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Place the sample in the spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[2] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Spectrum Interpretation:
-
Identify and label the major absorption peaks in the spectrum.
-
Compare the observed frequencies with known values from correlation tables (such as Table 3) to identify the functional groups present.
-
Confirm the successful incorporation of substituents and the integrity of the thiadiazole ring.
-
Application Note 3: Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a synthesized compound and provides structural clues through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Fragmentation Patterns
In electron ionization (EI) or electrospray ionization (ESI), 1,3,4-thiadiazoles typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight.[11] The fragmentation of these compounds often begins with the loss of substituents.[11][12] Subsequent fragmentation may involve the cleavage of the thiadiazole ring itself, leading to characteristic daughter ions.[11] For example, a common fragmentation pathway involves the decomposition of the thiadiazole ring with the formation of characteristic signals at m/z 108, 135, and 149.[11]
Table 4: Common Mass Fragments and Neutral Losses for 1,3,4-Thiadiazoles
| m/z Value or Neutral Loss | Identity | Notes | Reference(s) |
|---|---|---|---|
| [M+H]⁺ or [M]⁺ | (Protonated) Molecular Ion | Confirms the molecular weight of the compound. | [11][12] |
| Loss of -COCH₃ | Acetyl group | Observed in acetylated derivatives. | [11][12] |
| m/z 108, 135, 149 | Thiadiazole ring fragments | Characteristic fragments resulting from the decomposition of the core ring structure. | [11] |
| Loss of N₂ | Dinitrogen | Can be observed in the fragmentation of certain azo- or triazole-containing structures. |[13] |
Protocol: Mass Spectrometry Analysis (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Liquid Chromatography (LC): Inject the sample into an LC system equipped with a C18 column to separate the compound from any impurities.
-
Ionization: Use an Electrospray Ionization (ESI) source, typically in positive ion mode ([M+H]⁺) for nitrogen-containing heterocycles.
-
Mass Analysis: Acquire mass spectra over a relevant m/z range (e.g., 50-1000 amu).
-
Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[12]
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺) in the full scan spectrum to confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.
-
If using HRMS, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.[14]
-
Application Note 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores and conjugation. 1,3,4-thiadiazoles, being aromatic heterocycles, exhibit characteristic absorptions in the UV region.
Spectral Features
The UV-Vis spectra of 1,3,4-thiadiazole derivatives typically display absorption bands corresponding to π→π* and n→π* electronic transitions.[2] The position of the absorption maximum (λ_max) is sensitive to the nature of the substituents attached to the ring and the polarity of the solvent.[3][15] Electron-donating or electron-withdrawing groups, as well as extended conjugation, can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.
Table 5: Representative UV-Vis Absorption Maxima (λ_max) for 1,3,4-Thiadiazoles
| Compound / Derivative Class | Solvent | λ_max (nm) | Transition Type | Reference(s) |
|---|---|---|---|---|
| 2-Arylazo-5-aryl-1,3,4-thiadiazoles | Methanol | 250 - 450 | π→π* and n→π* | [2] |
| 5-(1-Methyl-2-phenylethenyl) substituted | Chloroform | 266 - 368 | π→π* | [3] |
| Methoxy cinnamic acid substituted | Not specified | 241, 368 | π→π* | [4] |
| 2,5-dimercapto-1,3,4-thiadiazole | Not specified | ~330 | π→π* |[16][17] |
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range, for example, 200-700 nm.[3]
-
-
Data Interpretation:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Relate the λ_max values to the electronic structure of the molecule.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known, providing information on the intensity of the transition.
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the characterization of 1,3,4-thiadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. jocpr.com [jocpr.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
The Versatility of the 1,3,4-Thiadiazole Nucleus: A Building Block for Advanced Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other heterocycles make it a valuable building block in the design of novel bioactive compounds and functional materials.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of key 1,3,4-thiadiazole building blocks and their subsequent use in the construction of more complex heterocyclic systems.
Part 1: Synthesis of Key 1,3,4-Thiadiazole Building Blocks
The utility of 1,3,4-thiadiazoles in heterocyclic synthesis is largely dependent on the efficient preparation of functionalized derivatives. The most common and versatile starting points are 2-amino-, 2,5-disubstituted, and 2-mercapto-1,3,4-thiadiazoles.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
2-Amino-1,3,4-thiadiazoles are crucial intermediates, often prepared by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. A variety of cyclizing agents can be employed, with phosphorus oxychloride and polyphosphate ester (PPE) being common choices.[5][6]
Experimental Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine using Phosphorus Oxychloride
This protocol describes the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine.[7]
-
Materials: Aromatic carboxylic acid (e.g., benzoic acid), thiosemicarbazide, phosphorus oxychloride (POCl₃), water, 50% sodium hydroxide solution, ice.
-
Procedure:
-
In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour with stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 with a 50% sodium hydroxide solution while stirring.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Table 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines [7]
| Entry | Aromatic Carboxylic Acid | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 91 | 227–228 |
| 2 | 4-Methylbenzoic acid | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 85 | 220–221 |
| 3 | 3,4-Dihydroxybenzoic acid | 5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-amine | 78 | 280–281 |
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
These derivatives can be synthesized through various routes, including the cyclization of N,N'-diacylhydrazines with Lawesson's reagent or via acid-catalyzed cyclization of acyl hydrazides with thionoesters.[8][9]
Experimental Protocol 2: Acid-Catalyzed Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
This protocol outlines a general procedure for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides.[9]
-
Materials: Alkyl 2-(methylthio)-2-thioxoacetate, acyl hydrazide, p-toluenesulfonic acid (p-TSA), water, ethyl acetate.
-
Procedure:
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and acyl hydrazide (1.0 mmol) in water (2 mL), add p-TSA (0.1 mmol).
-
Stir the mixture magnetically at 80 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and distilled water.
-
Separate the organic and aqueous layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles [9]
| Entry | Acyl Hydrazide | Product | Yield (%) |
| 1 | Benzohydrazide | 2-Methyl-5-phenyl-1,3,4-thiadiazole | 88 |
| 2 | 4-Chlorobenzohydrazide | 2-(4-Chlorophenyl)-5-methyl-1,3,4-thiadiazole | 92 |
| 3 | 4-Nitrobenzohydrazide | 2-Methyl-5-(4-nitrophenyl)-1,3,4-thiadiazole | 95 |
Part 2: Application of 1,3,4-Thiadiazoles as Building Blocks
Functionalized 1,3,4-thiadiazoles are versatile synthons for the construction of a wide array of other heterocyclic systems, including fused and spiro compounds.
Synthesis of Fused Heterocycles: Triazolo[3,4-b][5][10][11]thiadiazoles
A prominent application of 2-amino-1,3,4-thiadiazoles is in the synthesis of fused heterocyclic systems. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be derived from 1,3,4-thiadiazoles, are key precursors for triazolothiadiazoles and triazolothiadiazines.[10][11][12][13]
Experimental Protocol 3: Synthesis of 3,6-Disubstituted-[1][14][15]triazolo[3,4-b][5][14][15]thiadiazoles
This protocol describes the cyclization of 4-amino-5-mercapto-1,2,4-triazoles with carboxylic acids.[16]
-
Materials: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol, aromatic carboxylic acid, phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol) and an aromatic carboxylic acid (1 mmol) is taken in phosphorus oxychloride (5 mL).
-
The mixture is refluxed for 5-6 hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to give the pure product.
-
Table 3: Synthesis of Triazolo[3,4-b][5][14][15]thiadiazoles [16]
| Entry | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Substituent | Aromatic Carboxylic Acid | Product | Yield (%) |
| 1 | Phenyl | Benzoic acid | 3,6-Diphenyl-[1][14][15]triazolo[3,4-b][5][14][15]thiadiazole | 85 |
| 2 | Phenyl | 4-Chlorobenzoic acid | 3-Phenyl-6-(4-chlorophenyl)-[1][14][15]triazolo[3,4-b][5][14][15]thiadiazole | 82 |
| 3 | Methyl | Benzoic acid | 3-Methyl-6-phenyl-[1][14][15]triazolo[3,4-b][5][14][15]thiadiazole | 78 |
Ring Transformation Reactions
1,3,4-Thiadiazoles can undergo ring transformation reactions to yield other heterocyclic systems. For example, certain 1,2,4-triazoles can be rearranged into 1,3,4-thiadiazoles under basic conditions.[17]
Workflow for Heterocyclic Synthesis from 1,3,4-Thiadiazoles
Caption: Synthetic pathways from 1,3,4-thiadiazoles.
Part 3: Biological Applications and Signaling Pathways
Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15][12][18][19] Their mechanism of action often involves the inhibition of key enzymes or modulation of cellular signaling pathways.
Anticancer Activity and DHFR Inhibition
One of the well-studied mechanisms of the anticancer and antimicrobial activity of some 1,3,4-thiadiazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[20][21] DHFR is a crucial enzyme in the folate metabolism pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. Its inhibition disrupts these processes, leading to cell death.[20]
Signaling Pathway: DHFR Inhibition by 1,3,4-Thiadiazole Derivatives
Caption: DHFR inhibition by 1,3,4-thiadiazoles.
The structural versatility of the 1,3,4-thiadiazole scaffold allows for the fine-tuning of its inhibitory activity against DHFR and other biological targets, making it a highly valuable platform for the development of new therapeutic agents.[21] The continued exploration of synthetic methodologies and the application of 1,3,4-thiadiazoles as building blocks will undoubtedly lead to the discovery of novel heterocyclic compounds with significant biological and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. 1,3,4-Thiadiazole: a Promising Pharmacophore – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 20. sciforum.net [sciforum.net]
- 21. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield synthesis of 1,3,4-thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the high-yield synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am not getting the expected yield of my 1,3,4-thiadiazole. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in the synthesis of 1,3,4-thiadiazoles. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your starting materials, such as the thiosemicarbazide or the carboxylic acid, can significantly interfere with the reaction.[1] Ensure you are using high-purity reagents. Recrystallization or purification of starting materials may be necessary.
-
Inefficient Dehydrating Agent: The cyclization step is a dehydration reaction and requires an effective dehydrating agent to drive the reaction to completion.[1] Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1][2] The choice and amount of the dehydrating agent are critical. For instance, an insufficient amount of polyphosphate ester (PPE), a PPA equivalent, can lead to reaction failure.[1][3]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions can proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.[1] Conversely, excessive heat can lead to the degradation of either the starting materials or the desired product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can impede the reaction.[1] If you observe that your reactants are not dissolving, consider exploring alternative solvents. For example, if an acyl hydrazide derivative shows poor solubility in ethanol, solvents like THF, dioxane, or isopropanol could be tested.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1] Monitoring the reaction's progress via TLC is essential to determine the optimal reaction time.[1]
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a common hurdle. The nature of these byproducts often depends on the specific synthetic route employed.
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, there is a possibility of forming 1,2,4-triazole derivatives as side products, especially under alkaline conditions.[1] To favor the formation of the desired 1,3,4-thiadiazole, the cyclization reaction should be conducted in an acidic medium.[1][4]
-
Unreacted Starting Materials: The presence of unreacted starting materials in your final product mixture indicates an incomplete reaction. Monitoring the reaction by TLC can help ensure that the reaction proceeds to completion.[1]
-
Side Reactions of Reagents: Certain reagents can lead to the formation of undesired byproducts. For instance, thionyl chloride is a chlorinating agent and can potentially result in chlorinated side products.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles?
A1: The most prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives.[3][6] Other common starting materials include acylhydrazines, dithiocarbazates, and thiosemicarbazones.[6]
Q2: How do I choose the right dehydrating agent for my reaction?
A2: The choice of dehydrating agent depends on the specific substrates and reaction conditions.
-
Concentrated Sulfuric Acid (H₂SO₄): A strong and common dehydrating agent, often used for the cyclization of thiosemicarbazides.[7][8]
-
Phosphorus Oxychloride (POCl₃): Another powerful dehydrating agent frequently used in these syntheses.[2][9][10]
-
Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE): Effective dehydrating agents that can also serve as the reaction medium.[3]
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted synthesis can be a valuable tool for improving yields and reducing reaction times in the synthesis of 1,3,4-thiadiazoles.[11] It is particularly effective for the cyclization of N,N'-diacylhydrazines.[12] Optimizing the temperature and irradiation time is key to achieving high yields.[1]
Q4: What is a general procedure for purifying 1,3,4-thiadiazoles?
A4: Purification strategies often involve the following steps:
-
Aqueous Work-up: After the reaction is complete, the mixture is often poured onto crushed ice or cold water to precipitate the crude product and quench any remaining reactive reagents.[8]
-
Neutralization: If the reaction was performed in a strong acid, the mixture is carefully neutralized with a base, such as a sodium bicarbonate or ammonia solution.[8][13]
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with water and then with a suitable organic solvent like ether or ethanol to remove impurities.[8][13]
-
Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol, to obtain the pure 1,3,4-thiadiazole.[13]
-
Column Chromatography: If recrystallization is insufficient to achieve the desired purity, column chromatography on silica gel can be employed to separate the product from any remaining impurities.[5]
Data Presentation
Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide
| Carboxylic Acid | Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | POCl₃ | 80-90 °C, 1 hour | 91 | [9] |
| 4-Methylbenzoic Acid | POCl₃ | 80-90 °C, 1 hour | - | [9] |
| 4-Methoxybenzoic Acid | POCl₃ | 80-90 °C, 1 hour | - | [9] |
| 4-Chlorobenzoic Acid | POCl₃ | 80-90 °C, 1 hour | - | [9] |
| Benzoic Acid | PPE | Reflux, 10 hours | 64.4 | [3] |
| Methoxy Cinnamic Acid | POCl₃ | - | - | [2] |
Table 2: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides and Other Reagents
| Thiosemicarbazide Derivative | Reagent | Reaction Conditions | Yield (%) | Reference |
| Thiosemicarbazide | Carbon Disulfide, Anhydrous Sodium Carbonate | Absolute Ethanol, Reflux | - | [13] |
| 1-(3-methoxyphenyl)-4-aryl-thiosemicarbazides | Concentrated H₂SO₄ | Room Temperature | 22-70 | [7] |
| Substituted Thiosemicarbazone | Concentrated H₂SO₄ | 90 °C, 2 hours | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives using POCl₃ [9]
-
Stir a mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent.
Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazoles using Polyphosphate Ester (PPE) [3]
-
To a hot (60 °C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
Add 15 mL of distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Filter the formed precipitate and wash it with chloroform and hexane to obtain the product.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 1,3,4-thiadiazoles.
Caption: Troubleshooting logic for low-yield 1,3,4-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. bu.edu.eg [bu.edu.eg]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
troubleshooting common issues in the synthesis of 1,3,4-thiadiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazole derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low, or I'm not getting any of the desired 1,3,4-thiadiazole product. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Inefficient Dehydrating/Cyclizing Agent: The cyclization step often requires a potent agent to drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and Lawesson's reagent.[1][2][3] The choice and quantity of this agent are critical. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, an insufficient amount of a dehydrating agent like PPA can lead to reaction failure.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.[4] Typical conditions can range from room temperature to reflux, depending on the specific method.[5] It is essential to consult literature for the optimal temperature for your specific substrates and reagents.
-
Poor Quality Starting Materials: The purity of starting materials such as thiosemicarbazide, acyl hydrazides, or carboxylic acids is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Presence of Water: Many cyclization reactions are sensitive to moisture. The presence of water can hydrolyze starting materials or intermediates, thus reducing the yield. Using anhydrous solvents and reagents is often recommended.[6]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.
Issue 2: Formation of Side Products
Q2: I am observing a significant amount of an impurity alongside my desired 1,3,4-thiadiazole. How can I identify and minimize it?
A2: A common side product in the synthesis of 1,3,4-thiadiazoles, particularly when starting from acyl hydrazides, is the corresponding 1,3,4-oxadiazole derivative.[7]
-
Identification: The oxadiazole byproduct can often be distinguished from the thiadiazole by mass spectrometry, as it will have a lower molecular weight (oxygen atom instead of a sulfur atom). 1H NMR may also show slight differences in chemical shifts.
-
Minimization:
-
Choice of Reagent: Using a thionating agent like Lawesson's reagent is generally more effective in promoting the formation of the thiadiazole over the oxadiazole.[4][7] Phosphorus pentasulfide (P₂S₅) can also be used.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can influence the product ratio. Optimization of these parameters may be necessary to favor thiadiazole formation.
-
Another potential issue is the formation of uncyclized intermediates, such as N-acylthiosemicarbazides.[1] These can often be detected by TLC and spectroscopic methods. Driving the reaction to completion with appropriate heating and reaction time can minimize their presence in the final product.
Issue 3: Purification Challenges
Q3: I'm having difficulty purifying my 1,3,4-thiadiazole derivative. What are the recommended methods?
A3: Purification is crucial to obtain a high-purity product. The appropriate method depends on the physical properties of your compound and the nature of the impurities.
-
Work-up: After the reaction, the mixture is typically cooled and quenched, often by pouring it onto crushed ice.[5][8] Neutralization with a base, such as an ammonia solution or sodium bicarbonate, is a common step to precipitate the crude product.[8][9]
-
Recrystallization: This is the most common method for purifying solid 1,3,4-thiadiazole derivatives.[10] The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures like benzene-chloroform.[10]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable eluent system (e.g., hexane-ethyl acetate) can be determined by thin-layer chromatography (TLC).[11]
Issue 4: Product Characterization
Q4: I have synthesized my product, but I am unsure about its identity. What are the key spectroscopic features of 1,3,4-thiadiazole derivatives?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
¹H NMR: The chemical shifts of protons on the thiadiazole ring and its substituents are characteristic. Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons of substituent groups will have their expected chemical shifts.[12]
-
¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring typically resonate at approximately δ 155-170 ppm.[13][14]
-
FTIR: Characteristic vibrational bands can confirm the presence of the thiadiazole ring and other functional groups. Look for C=N stretching vibrations around 1600-1650 cm⁻¹ and C-S stretching bands.[8] The disappearance of the C=O stretching band from the starting carboxylic acid or acyl hydrazide and the appearance of the C=N band of the thiadiazole ring are key indicators of successful cyclization.
-
Mass Spectrometry: This technique provides the molecular weight of the synthesized compound, confirming its elemental composition.
Data Presentation
Table 1: Comparative Yields for the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
| Starting Carboxylic Acid | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | POCl₃ | 80-90°C, 1h, then reflux 4h | 91 | [15] |
| 4-Methylbenzoic Acid | POCl₃ | 80-90°C, 1h, then reflux 4h | 88 | [15] |
| 4-Chlorobenzoic Acid | POCl₃ | 80-90°C, 1h, then reflux 4h | 93 | [15] |
| Benzoic Acid | PPE | Reflux in Chloroform, 10h | 64.4 | [16] |
| Benzoic Acid | Conc. H₂SO₄ | Reflux in Ethanol, 1.5h | Not specified | [17] |
Table 2: Typical Spectroscopic Data for 1,3,4-Thiadiazole Derivatives
| Spectroscopic Technique | Functional Group/Proton | Typical Chemical Shift / Frequency | Reference(s) |
| ¹H NMR (DMSO-d₆) | Aromatic-H | δ 7.00 - 8.43 ppm | [12][13] |
| NH (Amine/Amide) | δ 9.94 - 12.64 ppm | [13][14] | |
| OCH₃ | δ 3.70 - 3.87 ppm | [13][14] | |
| ¹³C NMR (DMSO-d₆) | C2/C5 (Thiadiazole Ring) | δ 156.2 - 169.0 ppm | [13][14] |
| Aromatic Carbons | δ 103.0 - 158.9 ppm | [12][13] | |
| FTIR | C=N (Thiadiazole Ring) | 1639 - 1649 cm⁻¹ | [8] |
| N-H (Amine) | 3100 - 3300 cm⁻¹ | [9] | |
| C-S | ~1187 cm⁻¹ | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles using Phosphorus Oxychloride[15]
-
To a mixture of the appropriate aromatic carboxylic acid (3.00 mmol) in phosphorus oxychloride (10 mL), stir for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80-90°C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Lawesson's Reagent[4]
-
In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in ethanol.
-
Reflux the mixture for 2 hours.
-
Remove the ethanol in vacuo.
-
To the crude N-aroylhydrazone intermediate, add Lawesson's reagent (1.1 mmol), 4-dimethylaminopyridine (DMAP) (1.2 mmol), and toluene.
-
Reflux the resulting mixture for 10 hours.
-
After cooling, purify the product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. bu.edu.eg [bu.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. chemmethod.com [chemmethod.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Improving the Solubility of 1,3,4-Thiadiazole Compounds for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 1,3,4-thiadiazole compounds and facing challenges with their solubility in biological assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My 1,3,4-thiadiazole compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution.
-
Question: What is the likely cause of this precipitation?
-
Answer: This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used for your assay. When the DMSO stock is diluted, the concentration of the compound exceeds its solubility limit in the aqueous environment, causing it to precipitate.
-
Question: How can I prevent this precipitation?
-
Answer: There are several strategies you can employ:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) to minimize solvent effects on the assay while maintaining compound solubility.[1]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This gradual change in solvent composition can help prevent the compound from precipitating.
-
Pre-warm the Media: Always use pre-warmed (37°C) cell culture media or buffer for dilutions, as solubility often increases with temperature.
-
Issue 2: I'm observing inconsistent results in my biological assays, even with the same batch of my 1,3,4-thiadiazole compound.
-
Question: What could be the reason for this variability?
-
Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time. Some heterocyclic compounds can also be unstable in certain solvents.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming can aid dissolution.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to minimize issues with compound degradation or precipitation over time.
-
Consider a Different Solvent: If you suspect instability in DMSO, you could explore other solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.
-
Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.
-
Frequently Asked Questions (FAQs)
Q1: Why do many 1,3,4-thiadiazole derivatives have low water solubility?
A1: The low aqueous solubility of many 1,3,4-thiadiazole derivatives is often due to their chemical structure. The introduction of lipophilic (fat-loving) substituents, such as aromatic rings, increases the overall hydrophobicity of the molecule. Additionally, the planar nature of the thiadiazole ring can contribute to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.
Q2: What are the main strategies to improve the solubility of 1,3,4-thiadiazole compounds for biological assays?
A2: The primary strategies can be categorized as follows:
-
Physical Modifications: These include methods like particle size reduction (micronization and nanonization), and creating solid dispersions in hydrophilic carriers.[2]
-
Chemical Modifications: This involves pH adjustment, salt formation, and derivatization of the compound.
-
Use of Excipients: This includes the use of co-solvents, surfactants, and complexing agents like cyclodextrins.
Q3: How do I choose the best solubility enhancement technique for my specific 1,3,4-thiadiazole compound?
A3: The choice of method depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the requirements of your biological assay, and the desired final concentration. A good starting point is to try simple methods like using co-solvents or adjusting the pH. If these are not effective, more advanced techniques like cyclodextrin complexation or creating a nanosuspension can be explored.
Data Presentation: Solubility of Acetazolamide
The following table summarizes the solubility of Acetazolamide, a well-known 1,3,4-thiadiazole derivative, in various solvents and formulations. This data can serve as a reference for understanding the potential impact of different solubilization strategies.
| Solvent/Formulation | Solubility | Reference |
| Water | Very slightly soluble | [2] |
| Ethanol (95%) | Slightly soluble | [2] |
| Methanol | Freely soluble | [2] |
| Diethyl ether | Practically insoluble | [2] |
| DMSO | ~15 mg/mL | [1] |
| Dimethylformamide | ~15 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| PEG 400 | 86.4 µg/mL | [3] |
| Propylene Glycol | 66.6 µg/mL | [4] |
| Tween 80 | 34.2 µg/mL | [4] |
| Solid Dispersion (1:1 with PEG-6000) | Higher saturation solubility than pure drug | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of your 1,3,4-thiadiazole compounds.
Protocol 1: Preparation of a Stock Solution and Serial Dilution for Cell-Based Assays
This protocol describes the standard method for preparing a compound stock solution in DMSO and performing serial dilutions for use in cell-based assays like the MTT assay.
Materials:
-
1,3,4-Thiadiazole compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of your 1,3,4-thiadiazole compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Create an Intermediate Dilution:
-
To minimize precipitation, first, create an intermediate dilution of your stock solution in pre-warmed cell culture medium. For example, dilute your 100 mM stock 1:100 in medium to create a 1 mM intermediate solution.
-
-
Perform Serial Dilutions:
-
From your intermediate dilution, perform a series of dilutions in pre-warmed cell culture medium to achieve your final desired concentrations for the assay.
-
-
Final Application:
-
Add the final diluted compound solutions to your cells. Ensure the final DMSO concentration is below a toxic level for your cell line (typically <0.5%).
-
Protocol 2: pH Modification to Enhance Solubility
This protocol outlines how to determine the effect of pH on the solubility of your 1,3,4-thiadiazole compound. This is particularly useful for compounds with ionizable groups.
Materials:
-
1,3,4-Thiadiazole compound
-
A series of biological buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
DMSO
-
Spectrophotometer or HPLC
-
Shaker or rotator
Procedure:
-
Prepare Supersaturated Solutions:
-
Add an excess amount of your 1,3,4-thiadiazole compound to a series of vials, each containing a different pH buffer.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Preparation:
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.
-
-
Data Analysis:
-
Plot the solubility of your compound as a function of pH to determine the optimal pH range for dissolution.
-
Protocol 3: Cyclodextrin Inclusion Complexation
This protocol describes a method to prepare an inclusion complex of a 1,3,4-thiadiazole compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
1,3,4-Thiadiazole compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Purified water or a suitable buffer
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve the cyclodextrin in purified water or buffer to the desired concentration. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.
-
-
Complexation:
-
Slowly add the 1,3,4-thiadiazole compound to the cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.
-
-
Lyophilization:
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
-
Characterization:
-
The resulting powder is the inclusion complex. Its improved aqueous solubility should be confirmed and quantified.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often modulated by 1,3,4-thiadiazole derivatives, a troubleshooting workflow for solubility issues, and a general experimental workflow for preparing a compound for a biological assay.
References
Technical Support Center: Refinement of Purification Techniques for 2-Amino-1,3,4-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 2-amino-1,3,4-thiadiazole?
A1: Common impurities can include unreacted starting materials such as thiosemicarbazide and the corresponding carboxylic acid or its derivatives. Side products like 1,2,4-triazole derivatives can also form, particularly under alkaline conditions.[1] In some synthetic routes, intermediates of the cyclization reaction may also be present in the crude product.[2]
Q2: My purified 2-amino-1,3,4-thiadiazole has a lower than expected melting point. What could be the issue?
A2: A depressed melting point is a strong indication of the presence of impurities. The reported melting point for 2-amino-1,3,4-thiadiazole is typically in the range of 188-191 °C (decomposes).[3][4] If your product melts at a lower temperature, further purification is recommended.
Q3: Is 2-amino-1,3,4-thiadiazole stable during purification?
A3: 2-Amino-1,3,4-thiadiazole is generally stable under standard purification conditions. However, like many heterocyclic amines, it can be sensitive to highly acidic or basic conditions, and prolonged exposure to high temperatures, which might lead to degradation.[5] It is advisable to monitor for any product decomposition during the purification process, for instance by using Thin Layer Chromatography (TLC).[6]
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
Symptom: A significant loss of product is observed after performing recrystallization.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Select a solvent system where 2-amino-1,3,4-thiadiazole has high solubility at elevated temperatures and low solubility at room temperature or below. Water and ethanol are commonly used for recrystallization.[3][7] For less polar impurities, a mixed solvent system like DMF/water might be effective.[8]
-
-
Excessive Solvent Volume: Using too much solvent will result in a portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.
-
-
Product is Highly Soluble in the Chosen Solvent:
-
Solution: Consider adding an anti-solvent to the solution to induce precipitation. The anti-solvent should be one in which 2-amino-1,3,4-thiadiazole is poorly soluble.
-
Issue 2: Persistent Impurities After Recrystallization
Symptom: The purity of the product does not improve significantly after one or more recrystallization attempts.
Possible Causes & Solutions:
-
Co-crystallization of Impurities: The impurity may have similar solubility properties to the desired product.
-
Solution: Attempt recrystallization from a different solvent system. Alternatively, another purification technique such as column chromatography may be necessary.
-
-
Thermal Degradation: If the recrystallization is performed at a very high temperature for a prolonged period, the product might be degrading.
-
Solution: Try to use a lower boiling point solvent if possible and minimize the time the solution is kept at high temperatures.
-
Issue 3: Poor Separation During Column Chromatography
Symptom: The product co-elutes with impurities or shows significant peak tailing on a silica gel column.
Possible Causes & Solutions:
-
Acid-Base Interaction with Silica: As a basic amine, 2-amino-1,3,4-thiadiazole can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[9]
-
Solution 1: Add a basic modifier to the mobile phase. A small amount of triethylamine (e.g., 0.1-1%) or ammonium hydroxide in the eluent can suppress the interaction between the amine and the silica.[5]
-
Solution 2: Use a different stationary phase. Amine-functionalized silica can be a good alternative to standard silica gel for the purification of basic compounds.[9]
-
Solution 3: Consider reversed-phase chromatography. This technique uses a non-polar stationary phase and is less likely to cause acid-catalyzed degradation.[5]
-
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the compound from impurities.
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a flask, add the crude 2-amino-1,3,4-thiadiazole. Add a minimal amount of distilled water. Heat the mixture to boiling with stirring to dissolve the solid. 2-amino-1,3,4-thiadiazole is soluble in water at 25 mg/mL.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold water.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude 2-amino-1,3,4-thiadiazole in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Start with a less polar mobile phase (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A basic additive like 0.5% triethylamine should be included in the mobile phase to improve peak shape.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-amino-1,3,4-thiadiazole.
Quantitative Data Summary
Table 1: Solubility of 2-Amino-1,3,4-thiadiazole
| Solvent | Solubility | Reference |
| Water | 25 mg/mL (clear, colorless solution) | [4] |
| Hot Methanol | Soluble (may have very faint turbidity) | [3] |
Table 2: Physical Properties of 2-Amino-1,3,4-thiadiazole
| Property | Value | Reference |
| Appearance | White to light yellow crystals or crystalline powder | [3] |
| Melting Point | 188-191 °C (decomposes) | [3][4] |
| Molecular Weight | 101.13 g/mol |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 4. 2-Amino-1,3,4-thiadiazole 97 4005-51-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Enhancing the Antimicrobial Potency of 1,3,4-Thiadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole derivatives to enhance their antimicrobial potency.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing antimicrobial 1,3,4-thiadiazole derivatives?
A1: Common starting materials include thiosemicarbazide and its derivatives, which are often cyclized with reagents like carbon disulfide under basic conditions.[1] Another approach involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.[2] Acylhydrazides are also frequently used precursors that can be reacted with sulfur reagents such as carbon disulfide or isothiocyanates.[3]
Q2: Which functional groups tend to enhance the antimicrobial activity of 1,3,4-thiadiazole derivatives?
A2: The antimicrobial activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature of the substituents.[4] For instance, the incorporation of a benzo[d]imidazole scaffold has shown promising results.[5] Derivatives with a free amino group adjacent to the 1,3,4-thiadiazole ring have also demonstrated significant antibacterial activity.[5] Furthermore, the addition of an amide moiety has been found to enhance antibacterial properties.[6] Structure-activity relationship (SAR) studies suggest that halogen groups at the ortho and meta positions of a phenyl ring attached to the core structure can increase activity.[7]
Q3: What are the typical mechanisms of action for antimicrobial 1,3,4-thiadiazole derivatives?
A3: The 1,3,4-thiadiazole scaffold can modulate enzyme function, interact with receptors, and disrupt key biochemical pathways in pathogens.[5][8] Some derivatives have been shown to interact with calf thymus-DNA (CT-DNA), suggesting that DNA binding could be a potential mechanism of action.[9][10] Additionally, certain derivatives can increase the activities of defense-related enzymes in plants, indicating a mechanism that involves modulating the host's response.[6]
Q4: What are some common solvents and reaction conditions used in the synthesis of these derivatives?
A4: Dimethylformamide (DMF) is a common solvent for reacting 1,3,4-thiadiazole-2-thiol with protected α-D-gluco- and galacto-pyranosyl bromides at room temperature.[1] For reactions involving hydrazonoyl chlorides, dioxane in the presence of triethylamine is often used.[11]
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low reaction yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Side reactions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize temperature and reaction time based on literature or systematic trials. - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Adjust the stoichiometry of reactants or change the order of addition. |
| Difficulty in product purification | - Presence of unreacted starting materials. - Formation of closely related byproducts. - Inappropriate crystallization solvent. | - Use column chromatography with a suitable solvent system to separate the product from impurities. - Perform recrystallization from a variety of solvents to find the optimal one for purification. - Wash the crude product with appropriate solvents to remove unreacted starting materials. |
| Inconsistent spectral data (NMR, IR) | - Presence of residual solvent. - Impurities in the final product. - Incorrect structural assignment. | - Dry the sample under high vacuum to remove residual solvents. - Re-purify the compound. - Carefully re-examine the spectral data and compare it with expected shifts and patterns for the target structure.[12][13] |
Antimicrobial Testing
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low antimicrobial activity | - The compound is genuinely inactive. - Low solubility of the compound in the assay medium. - Inappropriate microbial strain or testing method. - Degradation of the compound. | - Confirm the structure and purity of the compound. - Use a co-solvent like DMSO to ensure the compound is fully dissolved. - Test against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria, and fungi.[13][14] - Check the stability of the compound under the assay conditions. |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | - Variation in inoculum size. - Inconsistent incubation conditions (time, temperature). - Pipetting errors. | - Standardize the inoculum preparation to ensure a consistent cell density. - Strictly control incubation time and temperature. - Use calibrated pipettes and ensure proper mixing of the compound in the wells. |
| Zone of inhibition is observed, but no activity in broth microdilution | - Poor diffusion of the compound in the agar. - The compound may be bacteriostatic rather than bactericidal. | - The agar diffusion method is a qualitative measure; rely on quantitative methods like broth microdilution for accurate MIC determination.[4] - Perform a minimum bactericidal concentration (MBC) assay to determine if the compound kills the bacteria. |
Experimental Protocols
General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Thiosemicarbazide
This protocol outlines a common method for the synthesis of 1,3,4-thiadiazole derivatives starting from thiosemicarbazide.
-
Step 1: Formation of Thiosemicarbazone.
-
Dissolve an appropriate aromatic aldehyde in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of a catalyst, such as concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with water, and dry.
-
-
Step 2: Oxidative Cyclization to 1,3,4-Thiadiazole.
-
Suspend the synthesized thiosemicarbazone in a suitable solvent like ethanol.
-
Add an oxidizing agent, such as ferric chloride (FeCl₃), in a catalytic amount.
-
Reflux the mixture for 4-6 hours.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture and neutralize it if necessary.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.[4]
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Microbial Inoculum:
-
Streak the microbial culture on a suitable agar plate and incubate for 18-24 hours.
-
Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) should also be tested as a reference.[14][15]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data Summary
Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 8j | 4-OH | - | - | - | 12.5 | [5] |
| 8a | H | - | - | - | 12.5 | [5] |
| 14a | Free amino | - | 2.5 | - | 2.5 | [5] |
| 23c | 4-Methoxyphenyl | 31.25 | - | - | - | [5] |
| 30 | Amide moiety | - | - | 1.8 | - | [6] |
| 19 | p-chlorophenyl | 62.5 | - | - | - | [16] |
| Activity against Xanthomonas oryzae pv. oryzae |
Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | R Group | C. albicans | A. fumigatus | Reference |
| 4a | Varies | >250 | 15.63 | [15] |
| 4b | Varies | >250 | 31.25 | [15] |
| 7a | Varies | 62.5 | 125 | [15] |
| 8 | Varies | >250 | 15.63 | [15] |
Visualizations
Caption: General workflow for synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives.
Caption: Key structural modifications to enhance the antimicrobial potency of 1,3,4-thiadiazoles.
References
- 1. Design and synthesis of novel 1,3,4-thiadiazole thioglycosides as promising antimicrobial potent structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Toxicity of 1,3,4-Thiadiazole-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating the toxicity of 1,3,4-thiadiazole-based therapeutic agents. Below, you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of toxicity data to aid in the development of safer and more effective drug candidates.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-thiadiazole derivative shows high efficacy against cancer cells but is also toxic to normal cells. What are the primary strategies to reduce this off-target toxicity?
A1: The main goal is to improve the therapeutic index by enhancing selectivity for cancer cells.[1] Key strategies include:
-
Structural Modification: Altering substituents on the 1,3,4-thiadiazole ring can significantly impact selectivity. For instance, the introduction of specific moieties can lead to compounds with weaker cytotoxic activity on normal cell lines compared to cancer cell lines.[2][3]
-
Prodrug Approach: Masking the active compound as a prodrug that is selectively activated in the tumor microenvironment (e.g., by specific enzymes overexpressed in cancer cells) can reduce systemic toxicity.
-
Targeted Drug Delivery: Encapsulating the agent in nanoformulations (e.g., liposomes, nanoparticles) functionalized with targeting ligands (e.g., antibodies, peptides) can direct the drug to cancer cells, minimizing exposure to healthy tissues.
-
Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that are often associated with toxicity, while maintaining the overall drug exposure (AUC).
Q2: I am observing precipitation of my 1,3,4-thiadiazole compound when I dilute my DMSO stock into aqueous buffer for biological assays. How can I resolve this?
A2: This is a common solubility issue. Here are several approaches to troubleshoot this problem:
-
Optimize Co-solvent Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) to minimize solvent effects on the biological system.
-
Use of Co-solvents: Prepare stock solutions in a mixture of DMSO with other water-miscible organic solvents like ethanol or PEG 400.
-
pH Modification: Assess the compound's solubility at different pH values. Using a buffer system that favors the ionized state of the compound can improve solubility.
-
Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins can enhance its aqueous solubility.
-
Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the compound, leading to improved dissolution rates.
Q3: The synthesis of my desired 2,5-disubstituted 1,3,4-thiadiazole is resulting in a low yield. What are common pitfalls in the cyclization step?
A3: Low yields in 1,3,4-thiadiazole synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the starting materials, such as thiosemicarbazide and the carboxylic acid or its derivative, are pure and dry.
-
Reaction Conditions: The choice of cyclizing agent (e.g., strong acids like H2SO4, POCl3, or milder reagents) and the reaction temperature and time are critical. Overly harsh conditions can lead to degradation of the starting materials or the product.
-
Side Reactions: The formation of byproducts, such as oxadiazoles or open-chain intermediates, can reduce the yield of the desired thiadiazole.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to loss of product. Recrystallization from an appropriate solvent is often necessary to obtain a pure product.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Normal Cell Lines
| Symptom | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cell lines (e.g., fibroblasts, HUVEC) at concentrations close to the IC50 for cancer cells. | 1. Lack of Selectivity: The compound may target a biological pathway essential for both normal and cancer cell survival. 2. Off-Target Effects: The compound may be interacting with unintended molecular targets. 3. Compound Instability: The compound may be degrading in the cell culture medium to a more toxic substance. | 1. Perform a broader screening: Test the compound against a panel of cancer and normal cell lines to determine its selectivity index (SI). 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications aimed at improving selectivity. For example, replacing a functional group with one that has a better-tolerated toxicity profile. 3. Mechanism of Action Studies: Investigate the compound's molecular target to understand the basis of its toxicity. 4. Stability Assays: Assess the compound's stability in cell culture media over the duration of the experiment. |
| Variable and non-reproducible cytotoxicity results in normal cells. | 1. Solubility Issues: The compound may be precipitating in the assay medium, leading to inconsistent effective concentrations. 2. Cell Line Health: The normal cell line may be unhealthy or have a high passage number, making it more susceptible to stress. | 1. Confirm Solubility: Visually inspect the wells for precipitation and perform solubility assays. Implement strategies from the solubility troubleshooting guide. 2. Cell Line Maintenance: Ensure proper cell culture techniques and use cells with a low passage number. |
Guide 2: Inconsistent Results in In Vitro Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells in a cytotoxicity assay (e.g., MTT, CellTiter-Glo). | 1. Compound Precipitation: Inconsistent precipitation across the plate leads to variable concentrations. 2. Pipetting Errors: Inaccurate pipetting of the compound or cells. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Address Solubility: Refer to the solubility troubleshooting guide. Consider pre-diluting the compound in a small volume of media before adding it to the wells. 2. Improve Technique: Use calibrated pipettes and ensure proper mixing. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or buffer. |
| The compound appears more potent in shorter incubation assays compared to longer ones. | 1. Compound Instability: The compound may be degrading over time. 2. Cellular Efflux: Cells may be actively pumping the compound out over time. 3. Metabolism: Cells may be metabolizing the compound to a less active form. | 1. Assess Stability: Measure the compound's concentration in the media at different time points. 2. Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if potency is restored. 3. Metabolism Studies: Investigate the metabolic fate of the compound in the presence of liver microsomes or hepatocytes. |
Quantitative Data on Cytotoxicity
The following tables summarize the in vitro cytotoxicity of various 1,3,4-thiadiazole derivatives against cancer and normal cell lines. A higher selectivity index (SI), which is the ratio of the IC50 in a normal cell line to that in a cancer cell line, indicates a more favorable toxicity profile.
Table 1: Cytotoxicity (IC50, µM) of Selected 1,3,4-Thiadiazole Derivatives in Cancer and Normal Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| ST10 | MCF-7 (Breast) | 49.6 | Fibroblasts | >100 | >2.0 | [3] |
| MDA-MB-231 (Breast) | 53.4 | Fibroblasts | >100 | >1.8 | [3] | |
| 14a | MCF-7 (Breast) | 8.35 | Vero | 154 | 18.4 | [2] |
| HepG2 (Liver) | 7.62 | Vero | 154 | 20.2 | [2] | |
| 14c | MCF-7 (Breast) | 2.32 | Vero | 84 | 36.2 | [2] |
| HepG2 (Liver) | 3.13 | Vero | 84 | 26.8 | [2] | |
| 2g | LoVo (Colon) | 2.44 | HUVEC | >400 | >163.9 | [4] |
| MCF-7 (Breast) | 23.29 | HUVEC | >400 | >17.2 | [4] | |
| Compounds with weak cytotoxic effect on normal cell line L929 | A549, HeLa, SMMC-7721 | 2.31 - 3.88 | L929 | Weakly cytotoxic | High | [5] |
| Compounds with safety on normal cells | MCF-7, A-549 | - | Normal cells | Safe | High | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
1,3,4-thiadiazole compounds dissolved in DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This is a general procedure for the synthesis of a common class of 1,3,4-thiadiazole derivatives.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated sulfuric acid (H2SO4)
-
Appropriate solvent (e.g., ethanol)
-
Ice bath
-
Reflux apparatus
Procedure:
-
Mixing Reactants: In a round-bottom flask, mix equimolar amounts of the substituted carboxylic acid and thiosemicarbazide.
-
Cyclization: Slowly add a cyclizing agent, such as phosphorus oxychloride or concentrated sulfuric acid, to the mixture while cooling in an ice bath.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., ammonia solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Visualizations
Diagram 1: Strategies to Reduce 1,3,4-Thiadiazole Toxicity
Caption: Overview of strategies to mitigate the toxicity of 1,3,4-thiadiazole agents.
Diagram 2: Experimental Workflow for Assessing Toxicity and Selectivity
References
Technical Support Center: Process Improvement for Scale-Up Synthesis of 1,3,4-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the process improvement and scale-up synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of 1,3,4-thiadiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Decreased Yield Upon Scale-Up
Q1: We are experiencing a significant drop in yield when moving from laboratory scale (grams) to pilot scale (kilograms). What are the potential causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution.[1] This can result in localized overheating, causing degradation of reactants or products, or insufficient heating, leading to incomplete reactions.
-
Solution: Employ a reactor with a jacketed cooling/heating system and ensure efficient agitation to improve heat transfer. For highly exothermic reactions, consider a slower, controlled addition of reagents.
-
-
Poor Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized concentration gradients of reactants, reagents, and catalysts, resulting in incomplete reactions and the formation of byproducts.[1]
-
Solution: Optimize the agitator speed and design (e.g., impeller type) for the specific reactor geometry and reaction mixture viscosity. Consider the use of baffles to improve mixing. For heterogeneous reactions, ensure efficient suspension of solids.
-
-
Longer Reaction Times: Reactions on a larger scale may require longer completion times due to the aforementioned heat and mass transfer limitations.[2]
-
Solution: Monitor the reaction progress closely using in-process analytical techniques (e.g., TLC, HPLC) to determine the optimal reaction time for the scaled-up process. Do not rely solely on the reaction time established at the lab scale.
-
-
Impurity in Starting Materials: The purity of starting materials is crucial, as impurities can interfere with the reaction.[3]
-
Solution: Ensure all raw materials are of a suitable grade for large-scale production and are free from contaminants that could inhibit the reaction.
-
Issue 2: Increased Impurity Profile at Larger Scales
Q2: Our scaled-up batches of 1,3,4-thiadiazole show a higher level of impurities, some of which were not observed at the lab scale. How can we identify and minimize their formation?
A2: The formation of new or increased levels of impurities during scale-up often points to issues with reaction control and work-up procedures.
Potential Causes & Solutions:
-
Side Reactions due to Inadequate Temperature Control: Localized "hot spots" in the reactor can promote side reactions, such as the formation of 1,2,4-triazole derivatives, especially when using acylthiosemicarbazides as precursors under non-acidic conditions.[3]
-
Solution: Implement precise temperature control throughout the reaction vessel. A well-designed reactor with efficient agitation is critical.
-
-
Prolonged Reaction or Work-up Times: Longer exposure of the product to harsh reaction conditions or work-up reagents can lead to degradation or the formation of artifacts.
-
Solution: Optimize reaction times and streamline the work-up and isolation procedures. If possible, opt for crystallization over chromatography for purification on a large scale.
-
-
Incomplete Reactions: Unreacted starting materials are a common impurity.
-
Solution: Use in-process monitoring to ensure the reaction has gone to completion before initiating the work-up.
-
-
Atmospheric Moisture: Some intermediates in 1,3,4-thiadiazole synthesis can be sensitive to moisture, leading to hydrolysis and the formation of byproducts.
-
Solution: On a larger scale, ensuring an inert atmosphere can be more challenging. Utilize robust inerting techniques such as multiple vacuum/nitrogen cycles and use dry solvents and reagents.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route for 1,3,4-thiadiazoles is most amenable to large-scale production?
A1: The choice of synthetic route for scale-up depends on factors such as the availability and cost of starting materials, reaction conditions, yield, and safety. Generally, one-pot or convergent synthetic strategies are preferred for industrial applications as they reduce the number of unit operations. For example, the reaction of thiosemicarbazides with carboxylic acids or their derivatives is a common and often high-yielding method.[4] A patented process for producing 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide in the aqueous phase has been reported with yields as high as 90%.[5]
Q2: What are the key process parameters to monitor and control during the scale-up of 1,3,4-thiadiazole synthesis?
A2: Critical process parameters to monitor and control include:
-
Temperature: To ensure consistent reaction rates and minimize side reactions.
-
Agitation Speed: To maintain homogeneity and facilitate efficient heat and mass transfer.
-
Rate of Reagent Addition: Especially for exothermic reactions, to control the reaction rate and temperature.
-
Reaction Time: To ensure complete conversion and avoid product degradation.
-
pH: During work-up and isolation to ensure the desired product is in the correct form for isolation.
Q3: What are the primary safety concerns when scaling up the synthesis of 1,3,4-thiadiazoles?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Runaway: Many cyclization reactions are exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) should be conducted to understand the thermal profile of the reaction and ensure adequate cooling capacity.
-
Off-Gassing: Some synthetic routes may produce toxic or corrosive off-gases (e.g., H₂S, CS₂ vapors). A robust off-gas scrubbing system is essential.
-
Handling of Hazardous Reagents: Many reagents used in these syntheses are corrosive or toxic (e.g., phosphorus oxychloride, concentrated acids). Appropriate personal protective equipment (PPE) and engineering controls are necessary.
-
Solvent Safety: Large volumes of flammable organic solvents require careful handling and storage to prevent fire and explosion hazards.
Q4: How can we improve the purification of our 1,3,4-thiadiazole product at a larger scale?
A4: While column chromatography is a valuable tool in the laboratory, it is often not practical or economical for large-scale purification. Consider the following alternatives:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening and optimization of crystallization conditions (temperature, cooling rate) are crucial.
-
Slurrying: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
pH Adjustment and Extraction: For products with acidic or basic handles, purification can often be achieved through a series of pH-controlled extractions.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters for a Generic 1,3,4-Thiadiazole Synthesis
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | 250 mL Round Bottom Flask | 100 L Jacketed Glass-Lined Reactor | Surface-to-volume ratio decreases, impacting heat transfer. |
| Agitation | Magnetic Stirrer | Mechanical Agitator (e.g., Impeller) | Efficient mixing is critical for homogeneity. |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed System with Thermal Fluid | Precise temperature control is essential to prevent hot spots. |
| Reagent Addition | Manual via Pipette/Funnel | Metering Pump for controlled addition | Control of exotherms is crucial for safety and selectivity. |
| Reaction Time | 2-4 hours | 4-8 hours (or as determined by IPC) | Monitor reaction completion to avoid over-processing. |
| Typical Yield | 85-95% | 80-90% | Minor yield losses are common but should be minimized. |
| Purification | Column Chromatography | Recrystallization / Slurrying | Scalable and economical purification methods are necessary. |
Table 2: Overview of Common Synthetic Routes to 2,5-Disubstituted 1,3,4-Thiadiazoles and Reported Yields
| Starting Materials | Reagents/Conditions | Typical Yields | Reference |
| Carboxylic Acid & Thiosemicarbazide | POCl₃, heat | 60-85% | [4] |
| Thiosemicarbazide & Carbon Disulfide | Base, then acid | 80-90% | [5] |
| Acylhydrazines & Isothiocyanates | Base, then cyclizing agent | 51-97% | [6] |
| Aldehydes & Thiosemicarbazide | I₂-mediated oxidative cyclization | Moderate to Good | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is adapted from a general procedure and is suitable for scale-up with appropriate engineering controls.[4]
-
Reagents:
-
Benzoic Acid
-
Thiosemicarbazide
-
Phosphorus Oxychloride (POCl₃)
-
Water
-
50% Sodium Hydroxide Solution
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Jacketed glass-lined reactor with a mechanical stirrer, condenser, and temperature probe.
-
Addition funnel or metering pump.
-
Filtration equipment (e.g., Nutsche filter).
-
Drying oven.
-
-
Procedure:
-
Charge the reactor with benzoic acid and phosphorus oxychloride. Stir the mixture at room temperature.
-
Carefully add thiosemicarbazide portion-wise, maintaining the temperature below a set point determined by safety studies.
-
Once the addition is complete, heat the reaction mixture to 80-90 °C and hold for a specified time, monitoring the reaction progress by a suitable in-process control (e.g., HPLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of water, controlling the exotherm.
-
Reflux the resulting suspension for approximately 4 hours.
-
Cool the mixture and basify to a pH of ~8 using a 50% sodium hydroxide solution.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry the solid.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 1,3,4-thiadiazoles.
Caption: Troubleshooting decision tree for low yield in scale-up synthesis.
Caption: Relationship between key parameters for successful process scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Addressing Resistance to 1,3,4-Thiadiazole Antimicrobial Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole antimicrobial compounds. The information provided is designed to help address challenges related to bacterial resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 1,3,4-thiadiazole antimicrobial compounds?
A1: The primary resistance mechanisms against antimicrobial agents, which are likely to affect 1,3,4-thiadiazole compounds, can be broadly categorized into three main types:
-
Active Efflux: Bacteria can actively pump the antimicrobial compound out of the cell before it can reach its target. This is a common mechanism of multidrug resistance (MDR).[1] Some 1,3,4-thiadiazole derivatives have themselves been investigated as efflux pump inhibitors, suggesting their interaction with these systems.
-
Target Modification: The molecular target of the antimicrobial compound within the bacteria can be altered through genetic mutation. This change prevents the compound from binding effectively, rendering it inactive. For compounds targeting enzymes like DNA gyrase, specific mutations in the encoding genes (e.g., gyrA) are a known cause of resistance.[2][3]
-
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify and inactivate the antimicrobial compound. While this is a common resistance strategy against many antibiotics, specific enzymes that degrade 1,3,4-thiadiazole compounds have not been extensively characterized in the literature.
Q2: My 1,3,4-thiadiazole compound is showing reduced efficacy. How can I determine if efflux pumps are responsible?
A2: A common method to investigate the role of efflux pumps is to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of your compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance. Additionally, a fluorometric assay using a dye like ethidium bromide can be used to measure the accumulation of the dye inside the bacterial cells.[4][5] Reduced accumulation that is restored in the presence of an EPI is indicative of active efflux.
Q3: How can I identify if target modification is the cause of resistance?
A3: Target modification is typically identified by sequencing the gene(s) that encode the putative target of your compound in both the susceptible and resistant bacterial strains.[6] Comparing the sequences can reveal mutations in the resistant strain that may alter the protein structure and prevent your compound from binding. For example, if your compound is hypothesized to target DNA gyrase, sequencing the gyrA and gyrB genes would be a primary step.[2][3]
Q4: What are some potential molecular targets of 1,3,4-thiadiazole compounds in bacteria?
A4: The 1,3,4-thiadiazole scaffold is versatile and has been suggested to interact with various biological targets. In bacteria, potential targets include enzymes essential for survival, such as DNA gyrase and topoisomerase IV.[7] Docking studies have also suggested interactions with other enzymes like Kinase ThiM in Klebsiella pneumoniae.[8] The ability of some 1,3,4-thiadiazole derivatives to interfere with DNA replication processes has also been noted.[9]
Q5: Can 1,3,4-thiadiazole compounds be used in combination with other antibiotics?
A5: Yes, and this is a promising strategy to combat resistance. Some 1,3,4-thiadiazole derivatives have been shown to act as efflux pump inhibitors, which can restore the efficacy of other antibiotics that are substrates of these pumps.[10] A checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of combining your compound with a known antibiotic.[11][12][13]
Troubleshooting Guides
Guide 1: Investigating Increased MIC Values
Problem: The Minimum Inhibitory Concentration (MIC) of your 1,3,4-thiadiazole compound against a specific bacterial strain has significantly increased.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Overexpression of Efflux Pumps | 1. Perform an Ethidium Bromide Accumulation Assay: Use a fluorometric assay to measure the accumulation of ethidium bromide, a common efflux pump substrate, in your bacterial strain. Reduced accumulation compared to a susceptible control strain suggests increased efflux activity.[4][5] 2. Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in Gram-negative bacteria; norA in S. aureus).[1] Increased gene expression in the resistant strain is a strong indicator of this mechanism. |
| Target Gene Mutation | 1. Identify Putative Target: Based on literature or computational studies, identify the likely molecular target of your compound (e.g., DNA gyrase). 2. Sequence the Target Gene: Amplify and sequence the gene encoding the target protein from both the susceptible and resistant strains. 3. Compare Sequences: Align the sequences to identify any mutations in the resistant strain that could lead to a change in the protein's amino acid sequence and potentially affect compound binding. |
| Enzymatic Inactivation | This is a less characterized mechanism for 1,3,4-thiadiazoles. Investigating this would involve more advanced techniques such as incubating the compound with bacterial cell lysates and analyzing for degradation products using methods like HPLC or mass spectrometry. |
Key Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay
This protocol is adapted from fluorometric methods used to assess efflux pump activity.[4][14]
Materials:
-
Bacterial cultures (susceptible and potentially resistant strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (EPI) (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP) (optional)
-
96-well black, clear-bottom microplates
-
Fluorometer/plate reader
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).
-
In a 96-well plate, add the bacterial suspension to the wells.
-
If using an EPI, add it to the designated wells and incubate.
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for EtBr (e.g., 530 nm excitation, 585 nm emission).[14]
-
Monitor the fluorescence over time. A lower fluorescence signal in the test strain compared to a susceptible control suggests increased efflux.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol provides a general workflow for quantifying the expression of efflux pump genes.[1][15][16]
Materials:
-
Bacterial cultures (susceptible and resistant strains)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target efflux pump genes and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase under the desired conditions (with or without the 1,3,4-thiadiazole compound).
-
Extract total RNA from the bacterial cells using a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, primers for the target efflux pump gene and a housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between the resistant and susceptible strains.[16]
Protocol 3: Checkerboard Synergy Assay
This protocol is used to assess the interaction between your 1,3,4-thiadiazole compound and another antimicrobial agent.[11][12][13]
Materials:
-
1,3,4-thiadiazole compound (Drug A)
-
Second antimicrobial agent (Drug B)
-
Bacterial culture
-
96-well microplates
-
Broth medium (e.g., Mueller-Hinton Broth)
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
The wells will contain various combinations of concentrations of both drugs. Include controls for each drug alone and a growth control (no drugs).
-
Inoculate all wells (except for a sterility control) with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the formula: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifference
-
FIC Index > 4: Antagonism[13]
-
Quantitative Data Summary
The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for various 1,3,4-thiadiazole derivatives against different bacterial strains, as reported in the literature. This data can serve as a baseline for comparison in your own experiments.
Table 1: MIC Values of Selected 1,3,4-Thiadiazole Derivatives against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Reference |
| Compound 9b | 1.95 | - | [17] |
| Compound 4c | - | 0.12 | [17] |
| Compound 9a | - | 0.12 | [17] |
| Chlorinated Derivative 8b | - | - | [18] |
| p-Chlorophenyl Derivative 19 | 62.5 | - | [18] |
| Compound 14a | - | - | [6] |
Table 2: MIC Values of Selected 1,3,4-Thiadiazole Derivatives against Gram-Negative Bacteria
| Compound ID | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Klebsiella pneumoniae (µg/mL) | Reference |
| Lauric acid derivative 19a | - | - | 12.5 | [19] |
| Myristic acid derivative 19b | - | - | 25 | [19] |
| Fluorinated Derivative 8a | - | - | - | [18] |
| Compound 14a | - | 2.5 | - | [6] |
Visualizing Resistance Mechanisms and Workflows
tbl [label=<
Drug A →0MIC/4MIC/2MIC Drug B↓GrowthGrowthPartialNo Growth MIC/4GrowthPartialNo GrowthNo Growth MIC/2PartialNo GrowthNo GrowthNo Growth MICNo GrowthNo GrowthNo GrowthNo Growth
]; } Caption: Principle of a checkerboard assay to determine synergy.
References
- 1. ijop.net [ijop.net]
- 2. brieflands.com [brieflands.com]
- 3. DNA Gyrase and Topoisomerase IV Mutations and their effect on Quinolones Resistant Proteus mirabilis among UTIs Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Analysis of Efflux by Dye Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. d-nb.info [d-nb.info]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. benchchem.com [benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of 1,3,4-Thiadiazole Derivatives for Improved Corrosion Inhibition Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 1,3,4-thiadiazole derivatives for corrosion inhibition.
Frequently Asked Questions (FAQs)
1. Synthesis and Characterization
-
Q1: What are the common starting materials and synthetic routes for preparing 1,3,4-thiadiazole derivatives for corrosion inhibition studies?
A1: Common synthetic routes often start with the reaction of acid hydrazide derivatives with ammonium thiocyanate to yield thiosemicarbazide intermediates.[1][2] These intermediates are then cyclized using concentrated sulfuric acid to form the 1,3,4-thiadiazole ring.[1][2] Another method involves the reaction of thiosemicarbazide with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride.[3][4][5][6] The resulting 2-amino-1,3,4-thiadiazole core can be further modified, for instance, by reacting it with aldehydes to form Schiff bases.[7][8]
-
Q2: Which characterization techniques are essential to confirm the structure of newly synthesized 1,3,4-thiadiazole derivatives?
A2: Essential characterization techniques include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to determine the chemical structure.[3][4][5] For some derivatives, elemental analysis is also performed to confirm the elemental composition.[6]
2. Experimental Setup and Execution
-
Q3: What are the standard corrosive media and metal specimens used for evaluating 1,3,4-thiadiazole derivatives as corrosion inhibitors?
A3: The most common corrosive media are acidic solutions, such as 1 M hydrochloric acid (HCl) or 0.5 M sulfuric acid (H₂SO₄).[7][8][9][10][11] Mild steel and carbon steel are frequently used as the working electrodes or metal specimens in these studies.[7][8][9][10][11][12] Some studies also investigate corrosion in sodium chloride (NaCl) solutions to simulate marine environments.[12]
-
Q4: How can I determine the optimal concentration of the 1,3,4-thiadiazole derivative for maximum corrosion inhibition?
A4: The optimal concentration is typically determined by performing corrosion tests (e.g., weight loss, EIS, or potentiodynamic polarization) at various inhibitor concentrations. The concentration at which the inhibition efficiency reaches a maximum or plateaus is considered the optimum concentration. For example, in one study, the optimal concentration for a series of thiadiazole derivatives was found to be 2.32 mM.[13]
3. Data Interpretation and Troubleshooting
-
Q5: My Electrochemical Impedance Spectroscopy (EIS) data shows scattered or inconsistent results. What could be the issue?
A5: Scattered EIS data can arise from several factors. Ensure that the system has reached a stable open-circuit potential (OCP) before starting the measurement.[14] Instability in the electrochemical cell, such as temperature fluctuations or vibrations, can also introduce noise. Additionally, a very high impedance system, like a highly effective inhibitor, can be susceptible to external noise. Check for proper shielding of the experimental setup. The choice of the equivalent electrical circuit (EEC) for fitting the data is also crucial for accurate interpretation.[15]
-
Q6: In my potentiodynamic polarization (PDP) curves, I don't see a clear linear Tafel region. How should I determine the corrosion current density (Icorr)?
A6: The absence of a clear linear Tafel region can occur, especially in the presence of effective inhibitors that significantly alter the corrosion mechanism.[16] In such cases, specialized software is used to perform Tafel extrapolation from the regions of the curve that do exhibit linear behavior, even if they are short. It's important to ensure the scan rate is slow enough to allow the system to be in a quasi-steady state.[17][18]
-
Q7: The inhibition efficiency calculated from weight loss measurements is significantly different from that obtained by electrochemical methods. Why?
A7: Discrepancies can arise due to differences in the experimental conditions and the nature of the measurements. Weight loss is a long-term average measurement, while electrochemical techniques provide instantaneous corrosion rates. The immersion time for weight loss is typically much longer (hours or days) compared to electrochemical measurements (minutes). Changes in the inhibitor's stability or adsorption behavior over time can lead to different efficiency values.
Troubleshooting Guides
Troubleshooting Guide 1: Synthesis of 1,3,4-Thiadiazole Derivatives
| Issue | Possible Cause | Troubleshooting Step |
| Low reaction yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper mixing. |
| Impure reactants | Purify starting materials before the reaction. | |
| Side reactions | Optimize the reaction conditions (e.g., temperature, catalyst) to minimize side product formation. | |
| Difficulty in product purification | Product is highly soluble in the recrystallization solvent | Try a different solvent or a mixture of solvents for recrystallization. |
| Presence of oily impurities | Wash the crude product with a non-polar solvent to remove oily impurities before recrystallization. |
Troubleshooting Guide 2: Electrochemical Measurements (EIS & PDP)
| Issue | Possible Cause | Troubleshooting Step |
| Noisy EIS data | Unstable OCP | Allow the system to stabilize for a longer period before measurement. |
| External interference | Ensure the Faraday cage is properly grounded. Check for and eliminate sources of electrical noise near the setup. | |
| Distorted PDP curves | Scan rate is too high | Use a slower scan rate (e.g., 0.167 mV/s) to allow the system to reach a quasi-steady state.[18] |
| High solution resistance | Place the reference electrode as close as possible to the working electrode to minimize IR drop. Use a Luggin capillary. | |
| Inconsistent results between replicate experiments | Inadequate surface preparation | Ensure a consistent and reproducible procedure for polishing and cleaning the metal surface before each experiment. |
| Temperature fluctuations | Use a water bath or thermostat to maintain a constant temperature during the experiment. |
Data Presentation
Table 1: Inhibition Efficiency of Various 1,3,4-Thiadiazole Derivatives
| Derivative | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) | Reference |
| N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (ATPA) | Sulfide-polluted artificial seawater | Muntz metal | 2.32 mM | 98.94 | [13] |
| (4-Dimethylamino-benzylidene)-[9][10][19]thiadiazol-2-yl-amine (DBTA) | 1.0 M HCl | Mild Steel | Highest concentration tested | 91 | [10] |
| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT) | 1 M HCl | Mild Steel | 5 x 10⁻⁴ M | ~98 | [11] |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | 1 M HCl | Carbon Steel | 1 mM | 98.04 | [8] |
| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | 1 M HCl | Carbon Steel | 1 mM | 95.32 | [8] |
Table 2: Quantum Chemical Parameters for Selected 1,3,4-Thiadiazole Derivatives
| Parameter | Description | Typical Correlation with Inhibition Efficiency | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate better electron-donating ability and higher inhibition efficiency. | [11][19][20] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate better electron-accepting ability and higher inhibition efficiency. | [19][20] |
| ΔE (Energy Gap) | ELUMO - EHOMO | Lower values suggest higher reactivity and better inhibition efficiency. | [19][20] |
| μ (Dipole Moment) | Measure of the polarity of the molecule | Higher values can lead to stronger adsorption on the metal surface. | [19] |
| ΔN | Fraction of electrons transferred | Indicates the tendency of the inhibitor molecule to donate electrons to the metal surface. | [19][20] |
Experimental Protocols
1. Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole
-
A mixture of the desired carboxylic acid (1 mmol) and thiosemicarbazide (0.455 g, 5 mmol) is taken in phosphorus oxychloride (3 mL).[3]
-
The mixture is stirred for 1 hour and then cooled.
-
10 mL of water is added, and the mixture is heated for three hours.
-
The reaction mixture is then filtered.
-
Potassium hydroxide solution is added to the filtrate until it becomes basic, leading to the precipitation of the product.
-
The precipitate is collected by filtration and recrystallized from a suitable solvent like ethanol.[3]
2. Electrochemical Measurements
-
Electrode Preparation : The working electrode (e.g., mild steel) is mechanically polished with a series of emery papers of decreasing grit size, followed by washing with distilled water and acetone, and finally dried.
-
Cell Setup : A standard three-electrode cell is used, containing the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[21] The cell is filled with the corrosive solution (e.g., 1 M HCl) with and without the inhibitor.
-
Open Circuit Potential (OCP) : The working electrode is immersed in the test solution, and the OCP is monitored until a stable value is reached (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS) : EIS measurements are performed at the stable OCP. A sinusoidal AC voltage of small amplitude (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 10 mHz).[7][21]
-
Potentiodynamic Polarization (PDP) : The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[12]
Mandatory Visualization
References
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of 1,3,4-Thiadiazole Scaffold on the Corrosion Inhibition of Mild Steel in Acidic Medium: An Experimental and Computational Study (2019) | Taghried A. Salman | 100 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in sulfide-polluted marine environment - ProQuest [proquest.com]
- 14. gamry.com [gamry.com]
- 15. mdpi.com [mdpi.com]
- 16. analyzetest.com [analyzetest.com]
- 17. farsi.msrpco.com [farsi.msrpco.com]
- 18. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. researchgate.net [researchgate.net]
- 21. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Validation & Comparative
A Comparative Analysis of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities, experimental protocols, and signaling pathways of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds.
The strategic replacement of atoms or groups with others that exhibit similar physical or chemical properties, a concept known as bioisosterism, is a cornerstone of modern medicinal chemistry. Among the most classic bioisosteric pairs, the substitution of an oxygen atom for a sulfur atom offers a subtle yet often profound impact on a molecule's biological profile. This guide provides a detailed comparative study of two important five-membered heterocyclic scaffolds: 1,3,4-oxadiazole and its bioisostere, 1,3,4-thiadiazole. Both nuclei are prevalent in a wide array of medicinally important compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] This comparison aims to furnish researchers with the necessary data and methodologies to make informed decisions in the design and development of novel therapeutic agents.
Physico-Chemical and Pharmacokinetic Profile
The substitution of oxygen with sulfur induces notable changes in the physicochemical properties of the heterocyclic ring. The sulfur atom in the 1,3,4-thiadiazole ring imparts increased lipophilicity compared to the oxygen in the 1,3,4-oxadiazole ring.[3] This can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The mesoionic nature of 1,3,4-thiadiazoles also allows these compounds to more readily cross cellular membranes and interact with biological targets.[3]
Comparative Biological Activities
The bioisosteric relationship between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has been explored across a range of therapeutic areas. While in some instances they exhibit comparable activities, in others, the substitution leads to a significant divergence in potency and selectivity.
Anticancer Activity
In the realm of oncology, both scaffolds have been extensively investigated. However, direct comparative studies often highlight the superior performance of the 1,3,4-thiadiazole moiety. A notable study on honokiol derivatives revealed that analogs bearing a 1,3,4-thiadiazole ring possessed stronger anticancer activity than their 1,3,4-oxadiazole counterparts.[4] In one instance, the replacement of the 1,3,4-thiadiazole with a 1,3,4-oxadiazole resulted in a "drastic drop in activity," with IC50 values increasing from a range of 1.62–10.21 μM to 18.75–60.62 μM.[3]
Table 1: Comparative Anticancer Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives (IC50 in µM)
| Compound Scaffold | Derivative/Target | Cell Line | 1,3,4-Thiadiazole Analog | 1,3,4-Oxadiazole Analog | Reference |
| Honokiol | Derivative 8a | A549 (Lung) | 1.62 | >18.75 | [3][4] |
| Honokiol | Derivative 8d | A549 (Lung) | 2.53 | - | [3] |
| Honokiol | Derivative 8e | A549 (Lung) | 2.62 | - | [3] |
| Ciprofloxacin | Derivative 1h | SKOV-3 (Ovarian) | 3.58 | - | [3] |
| Ciprofloxacin | Derivative 1h | A549 (Lung) | 2.79 | - | [3] |
| Schiff Base Hybrid | Derivative 38 | MCF-7 (Breast) | - | Strong Activity | [5] |
| Schiff Base Hybrid | Derivative 37 | SMMC-7721 (Liver) | - | Strong Activity | [5] |
Antimicrobial Activity
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents. The available data suggests that the specific substitutions on the heterocyclic core play a more critical role in determining the antimicrobial spectrum and potency than the nature of the heteroatom in the ring itself.
Table 2: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
| Compound Scaffold | Derivative | Microorganism | Activity (1,3,4-Thiadiazole) | Activity (1,3,4-Oxadiazole) | Reference |
| Various | - | Staphylococcus aureus | MIC: 2.5 µg/mL (Compound 14a) | Zone of Inhibition: Comparable to Gentamicin (Compound 42a-b) | [6][7] |
| Various | - | Escherichia coli | Zone of Inhibition: 17.33 mm (Compound 48) | Zone of Inhibition: Comparable to Gentamicin (Compound 42a-b) | [6][7] |
| Various | - | Bacillus subtilis | - | Moderate to Excellent vs. Amoxicillin (Compound 13a/b) | [7] |
| Various | - | Pseudomonas aeruginosa | MIC: >128 µg/mL (Coumarin derivatives) | Moderate to Excellent vs. Amoxicillin (Compound 13a/b) | [7][8] |
Note: Direct side-by-side comparative data for antimicrobial activity is less common in the reviewed literature. The table presents notable activities for each scaffold.
Anti-inflammatory Activity
Derivatives of both heterocyclic systems have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The data indicates that potent anti-inflammatory agents can be designed from either scaffold, with the overall structure-activity relationship being key.
Table 3: Anti-inflammatory Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
| Compound Scaffold | Derivative | Assay | Activity (IC50 in µM) | Reference |
| 1,3,4-Oxadiazole | Compound 46e | COX-2 Inhibition | Potent and Selective | [9] |
| 1,3,4-Oxadiazole | Compound 2 | DPPH Scavenging | 23.07 ± 0.27 | [9] |
| 1,3,4-Oxadiazole | Pyrmidinone Conjugate | Analgesic Activity | 100% Protection | [9] |
Note: The table highlights the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. Comparative data for 1,3,4-thiadiazoles in similar assays was not as readily available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis.
1,3,4-Thiadiazole Derivatives: These compounds have been shown to interfere with multiple signaling cascades. For instance, certain derivatives inhibit the MEK/ERK signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[10] Others have been found to suppress the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[4]
References
- 1. bepls.com [bepls.com]
- 2. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
New 1,3,4-Thiadiazole Derivatives Show Promise in Anticancer Activity, Rivaling Standard Drugs
A new class of synthetic compounds, 1,3,4-thiadiazole derivatives, is demonstrating significant anticancer activity in preclinical studies, with some derivatives exhibiting potency comparable or even superior to established chemotherapy agents.[1][2][3] These findings, emerging from a range of recent pharmacological studies, highlight the potential of these novel molecules in the development of next-generation cancer therapies.
The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has become a focal point for medicinal chemists due to its versatile pharmacological properties.[1][3][4] Its structural similarity to naturally occurring molecules allows it to interact with various biological targets within cancer cells, disrupting their growth and proliferation.[1][3][4][5] Researchers are actively synthesizing and evaluating a multitude of these derivatives, leading to the identification of several promising candidates with potent cytotoxic effects against a variety of cancer cell lines.
Comparative Efficacy Against Standard Anticancer Drugs
Numerous studies have benchmarked the performance of new 1,3,4-thiadiazole derivatives against standard-of-care anticancer drugs such as doxorubicin, cisplatin, and etoposide. The results, often measured by the half-maximal inhibitory concentration (IC50), indicate the concentration of a drug required to inhibit the growth of 50% of cancer cells. A lower IC50 value signifies greater potency.
For instance, one study found that a novel 1,3,4-thiadiazole derivative, compound 9a , exhibited superior activity against the MCF-7 breast cancer cell line (IC50 of 3.31 µM) compared to doxorubicin.[1] Another derivative, 2g , demonstrated a potent anti-proliferative effect against the LoVo colon cancer cell line with an IC50 value of 2.44 µM.[6] Furthermore, compound 4y showed promising cytotoxic activity against both MCF-7 (IC50 of 0.084 mmol L-1) and A549 lung cancer cells (IC50 of 0.034 mmol L-1), with its efficacy being compared to cisplatin.[7]
Here is a summary of the cytotoxic activity of selected 1,3,4-thiadiazole derivatives in comparison to standard drugs:
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 9a | MCF-7 (Breast) | 3.31 | [1] |
| Doxorubicin | MCF-7 (Breast) | Not specified in the same study, but used as a reference. | [1] |
| Derivative 2g | LoVo (Colon) | 2.44 | [6] |
| Derivative 2g | MCF-7 (Breast) | 23.29 | [6] |
| Cisplatin | LoVo (Colon) | Used as a reference drug. | [6] |
| Compound 8a | A549 (Lung) | 1.62 | [3][8] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [8] |
| Compound 32a | HePG-2 (Liver) | 3.31 | [3][8] |
| Compound 32d | MCF-7 (Breast) | 9.31 | [3][8] |
| ST10 | MCF-7 (Breast) | 49.6 | [5][9] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [5][9] |
| Etoposide | MDA-MB-231 (Breast) | Used as a reference drug. | [5] |
| Compound 4y | A549 (Lung) | 34 | [7] |
| Compound 4y | MCF-7 (Breast) | 84 | [7] |
| Cisplatin | A549 & MCF-7 | Used as a reference drug. | [7] |
| Compound 20b | HepG-2 (Liver) | 4.37 | [10] |
| Compound 20b | A-549 (Lung) | 8.03 | [10] |
| Cisplatin | HepG-2 & A-549 | Used as a reference drug. | [10] |
Mechanisms of Anticancer Action
The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to their ability to interfere with various cellular processes and signaling pathways crucial for cancer cell survival and proliferation.[11] Key mechanisms of action that have been identified include:
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[8][11] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Some compounds achieve this by modulating the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, which are key executioner enzymes in the apoptotic cascade.[8][9]
-
Enzyme Inhibition: These derivatives can act as inhibitors of various enzymes that are overactive in cancer cells.[11] For example, some have been found to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR) and Abl kinase, which are involved in cell signaling pathways that regulate cell growth and survival.[3][8][12] By blocking these enzymes, the derivatives can halt the uncontrolled proliferation of cancer cells.
-
Interference with DNA Replication: The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a fundamental component of DNA, allows some derivatives to interfere with DNA synthesis and replication processes, thereby inhibiting cancer cell division.[1][3][4][5][8]
-
Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at specific checkpoints, preventing cancer cells from proceeding through the division cycle.[6]
Below is a diagram illustrating a potential signaling pathway for apoptosis induction by certain 1,3,4-thiadiazole derivatives.
Caption: Potential apoptotic pathway induced by some 1,3,4-thiadiazole derivatives.
Experimental Protocols
The evaluation of the anticancer activity of these new compounds relies on standardized in vitro assays. The most commonly employed method is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a standard drug (e.g., cisplatin) for a defined period, typically 24 to 48 hours.[6]
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
The general workflow for evaluating the cytotoxicity of these compounds is depicted in the following diagram.
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Future Directions
The promising in vitro results for many new 1,3,4-thiadiazole derivatives warrant further investigation. Future research will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity for cancer cells while minimizing toxicity to normal cells.[5] In vivo studies in animal models are the next critical step to validate their therapeutic potential before they can be considered for clinical trials in humans. The continued exploration of this versatile chemical scaffold holds significant promise for the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of 1,3,4-Thiadiazole Derivatives and Fluconazole
For Immediate Release
In the ongoing search for novel and more effective antifungal agents, derivatives of the 1,3,4-thiadiazole scaffold have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antifungal efficacy of various 1,3,4-thiadiazole derivatives against the widely-used azole antifungal, fluconazole. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and antimicrobial research.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of 1,3,4-thiadiazole derivatives and fluconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values obtained from various in vitro studies, providing a direct comparison of the potency of these compounds against several clinically relevant fungal pathogens.
| Fungal Strain | 1,3,4-Thiadiazole Derivative | MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans ATCC 10231 | Compound 3l (bearing 2,4-dichlorophenyl) | 5 | 10 | [1] |
| Candida albicans ATCC 10231 | Compound 3k (bearing 2,4-difluorophenyl) | 10 | 10 | [1] |
| Candida krusei ATCC 6258 | Compound 3l (bearing 2,4-dichlorophenyl) | 10 | >64 | [1] |
| Candida glabrata ATCC 2001 | Compound 3l (bearing 2,4-dichlorophenyl) | 10 | 10 | [1] |
| Candida famata | Compound 3l (bearing 2,4-dichlorophenyl) | 10 | 10 | [1] |
| Candida albicans NCPF 3153 | Compound C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol) | 8-96 (MIC100) | Not specified in study | [2] |
| Candida parapsilosis ATCC 22019 | Compound C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol) | 8-96 (MIC100) | Not specified in study | [2] |
| Aspergillus fumigatus | Various derivatives | Exhibited antifungal efficacy (zone of inhibition) | Intrinsically resistant | [3] |
Note: MIC values can vary slightly between studies due to minor differences in experimental conditions. The data presented here is for comparative purposes. MIC50 values represent the concentration that inhibits 50% of fungal growth, while MIC100 values represent complete inhibition.
Experimental Protocols
The in vitro antifungal activity of 1,3,4-thiadiazole derivatives and fluconazole is predominantly evaluated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI M27-A3 and M38-A2)
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, to ensure purity and viability.
-
A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer, which corresponds to a concentration of approximately 1-5 x 10^6 CFU/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.
-
-
Preparation of Antifungal Agents:
-
Stock solutions of the 1,3,4-thiadiazole derivatives and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in a liquid growth medium, such as RPMI-1640, within 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Positive control wells (fungal growth without any antifungal agent) and negative control wells (medium only) are included on each plate.
-
The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species and the specific protocol.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. The reading can be performed visually or with a spectrophotometer.
-
Visualizing the Mechanisms of Action and Experimental Design
To better understand the cellular processes targeted by these antifungal agents and the experimental procedures used to evaluate them, the following diagrams have been generated.
Caption: Workflow of in vitro antifungal susceptibility testing.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Caption: Disruption of fungal cell wall biogenesis.
Discussion of Findings
The compiled data indicates that certain 1,3,4-thiadiazole derivatives exhibit potent antifungal activity, with some compounds demonstrating efficacy comparable or superior to fluconazole, particularly against fluconazole-resistant strains like Candida krusei.[1] The mechanism of action for many 1,3,4-thiadiazole derivatives appears to be similar to that of fluconazole, involving the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
However, it is noteworthy that not all 1,3,4-thiadiazole derivatives share this mechanism. For instance, the derivative designated as C1 has been shown to disrupt the biogenesis of the fungal cell wall without affecting ergosterol content.[2][4] This alternative mechanism of action is significant as it could be effective against fungal strains that have developed resistance to azoles through modifications in the ergosterol biosynthesis pathway. The disruption of cell wall components like chitin and β-glucan leads to a loss of osmotic resistance and ultimately cell lysis.
Conclusion
1,3,4-Thiadiazole derivatives represent a versatile and promising scaffold for the development of new antifungal agents. Their efficacy against a range of fungal pathogens, including those resistant to existing drugs, underscores their therapeutic potential. The observation of multiple mechanisms of action within this class of compounds further enhances their appeal, opening up new avenues for combating fungal infections. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the clinical utility of these promising antifungal candidates.
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiadiazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative electrochemical evaluation of various thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments. The information is compiled from recent studies and is intended to assist researchers in selecting and developing effective corrosion mitigation strategies.
Performance Comparison of Thiadiazole Derivatives
The efficacy of several thiadiazole derivatives as corrosion inhibitors for mild steel in 1M HCl and 0.5M H₂SO₄ solutions is summarized in the table below. The data presented includes key electrochemical parameters obtained from potentiodynamic polarization studies, offering a quantitative comparison of their performance at a specific concentration.
| Inhibitor | Corrosive Medium | Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) | Reference |
| 2-amino-5-ethyl-1,3,4-thiadiazole (AET) | 1M HCl | 0.5 | -485 | 38 | 75 | -115 | 93.7 | [1] |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 1M HCl | 0.5 | -492 | 30.2 | 73 | -118 | 94.6 | [2] |
| N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole (PAT) | 1M HCl | 0.5 | -510 | 15.8 | 85 | -125 | 97.2 | [3] |
| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole (4-APTD) | 0.5M H₂SO₄ | 0.2 | -488 | 115 | 78 | -103 | 92.0 | [4] |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (4-PTH) | 0.5M H₂SO₄ | 0.2 | -505 | 98 | 70 | -110 | 93.2 | [5] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.5M H₂SO₄ | 0.5 | -503 | 45 | 70 | -124 | 92.1 | [6] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.5M H₂SO₄ | 0.5 | -500 | 62 | 68 | -121 | 89.1 | [6] |
Experimental Protocols
The data presented in this guide was primarily obtained through two key electrochemical techniques: potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The general methodologies for these experiments are detailed below.
Potentiodynamic Polarization Measurements
Potentiodynamic polarization studies are conducted to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc), which are used to calculate the inhibition efficiency.
A standard three-electrode cell is typically employed, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[7] The working electrode is first immersed in the corrosive solution (with and without the inhibitor) for a specific period to allow the open circuit potential (OCP) to stabilize.[8]
The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate, typically around 0.5 to 1 mV/s.[2][9] The resulting Tafel plots of log(current density) versus potential are extrapolated to the corrosion potential to determine the corrosion current density. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100
Where Icorr(blank) is the corrosion current density in the absence of the inhibitor and Icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the corrosion mechanism and the protective properties of the inhibitor film formed on the metal surface. The same three-electrode setup as in potentiodynamic polarization is used.
The measurements are performed at the OCP over a wide frequency range, typically from 100 kHz to 10 mHz, with a small amplitude sinusoidal voltage (e.g., 10 mV).[10][11] The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot for an effective inhibitor typically shows a larger semicircle diameter compared to the blank solution, indicating an increase in the charge transfer resistance and the formation of a protective film.[12] The inhibition efficiency can also be calculated from the charge transfer resistance (Rct) values obtained from the EIS data.
Visualizing the Process
To better understand the experimental and mechanistic aspects of corrosion inhibition by thiadiazole derivatives, the following diagrams are provided.
The protective mechanism of thiadiazole derivatives is attributed to their ability to adsorb onto the metal surface.[6] This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring, which can interact with the vacant d-orbitals of iron atoms.[13] This process leads to the formation of a protective film that acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting the corrosion process.[6] The nature of this adsorption can be either physical, chemical, or a combination of both.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. ijrdo.org [ijrdo.org]
- 13. ajchem-a.com [ajchem-a.com]
The Battle Against Resistance: A Comparative Guide to the In Vitro Antibacterial Activity of 1,3,4-Thiadiazoles
A deep dive into the efficacy of 1,3,4-thiadiazole derivatives against resistant bacterial strains, offering a comparative analysis of their minimum inhibitory concentrations and a detailed look at the methodologies for their evaluation.
The escalating threat of antibiotic resistance has spurred a relentless search for novel antimicrobial agents. Among the promising candidates, the 1,3,4-thiadiazole scaffold has emerged as a significant pharmacophore due to its diverse biological activities.[1][2][3][4] This guide provides a comprehensive comparison of the in vitro antibacterial activity of various 1,3,4-thiadiazole derivatives against clinically relevant resistant bacterial strains, supported by detailed experimental protocols and data-driven visualizations. Researchers, scientists, and drug development professionals can leverage this information to inform the design and development of new, more effective antibacterial therapies.
Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected 1,3,4-thiadiazole derivatives against a panel of resistant and susceptible bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the potential of these compounds as potent antibacterial agents.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) of Reference | Source(s) |
| Compound 20 (Fluoroquinolone Hybrid) | Staphylococcus aureus | 2 | Ciprofloxacin | - | [5] |
| Escherichia coli | 4 | Ciprofloxacin | - | [5] | |
| Compound 14a (Tetranorlabdane derivative) | Bacillus polymyxa | 2.5 | - | - | [1] |
| Compound 8j (Benzo[d]imidazole derivative) | Pseudomonas aeruginosa | 12.5 | Ampicillin trihydrate | - | [1] |
| Compound 8a (Benzo[d]imidazole derivative) | Pseudomonas aeruginosa | 12.5 | Ampicillin trihydrate | - | [1] |
| Compound 23p (4-bromophenyl derivative) | Staphylococcus epidermidis | 31.25 | - | - | [1] |
| Micrococcus luteus | 15.63 | - | - | [1] | |
| Fluorinated/Chlorinated Derivatives (8a, 8b) | Staphylococcus aureus, Bacillus subtilis | 20-28 | Ciprofloxacin | 18-20 | [6] |
| Escherichia coli, Pseudomonas aeruginosa | 24-40 | Ciprofloxacin | 20-24 | [6] | |
| Tris-2,5-disubstituted derivative (26) | Gram-positive & Gram-negative bacteria | 8-31.25 | - | - | [6] |
| ST16 (4-bromophenyl derivative) | Staphylococcus epidermidis ATCC 12228 | 31.25 | - | - | [7] |
| Micrococcus luteus ATCC 10240 | 15.63 | - | - | [7] | |
| Compounds 4a, 8c | Staphylococcus aureus, Bacillus subtilis | Showed highest inhibition zone | Ciprofloxacin | - | [8] |
| Compound 30 (Amide moiety) | Xanthomonas oryzae pv. oryzicola | 2.1 (EC50) | Thiodiazole copper | 99.6 (EC50) | [9] |
| Xanthomonas oryzae pv. oryzae | 1.8 (EC50) | Thiodiazole copper | 92.5 (EC50) | [9] |
Experimental Protocols
The assessment of in vitro antibacterial activity of 1,3,4-thiadiazole derivatives typically involves standardized methodologies to ensure reproducibility and comparability of results. The most common methods cited are the agar diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Bacterial Culture Preparation: Stock cultures of the test bacteria are revived by inoculating them into a suitable broth medium and incubating at 37°C for 18 hours.[10]
-
Plate Preparation: A standardized inoculum of the bacterial culture (e.g., 100 μl of a 10⁻⁴ cfu suspension) is uniformly spread onto the surface of an appropriate agar medium in Petri plates.[10]
-
Well Creation: Wells are created in the agar plates using a sterile cork borer.
-
Compound Application: A specific concentration of the synthesized 1,3,4-thiadiazole derivative, dissolved in a suitable solvent like DMSO, is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control, and the solvent alone serves as a negative control.
-
Incubation: The plates are incubated at 37°C for a specified period, typically 24 hours.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria. This is often determined by visual inspection or by using an indicator dye.[7]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of the antibacterial activity of 1,3,4-thiadiazole derivatives.
Caption: Workflow for Synthesis and Antibacterial Evaluation.
Mechanism of Action Insights
While this guide focuses on the in vitro activity, it is noteworthy that the mechanism of action for 1,3,4-thiadiazole derivatives is an active area of research. Some studies suggest that these compounds may exert their antibacterial effects by inhibiting essential enzymes in bacteria, such as DNA gyrase.[5] For instance, molecular docking studies have been employed to visualize the possible conformations of these compounds within the active sites of enzymes like Staphylococcus aureus and Mycobacterium tuberculosis DNA gyrase.[5] Further investigations into the precise molecular targets are crucial for the rational design of next-generation 1,3,4-thiadiazole-based antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis and evaluation of novel 1,3,4-thiadiazole--fluoroquinolone h" by ASLI DEMİRCİ, KAAN GÖKÇE KARAYEL et al. [journals.tubitak.gov.tr]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The 2-amino-1,3,4-thiadiazole scaffold, in particular, is a critical starting material for the synthesis of numerous biologically active compounds. This guide provides a comparative analysis of various synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles, focusing on the common and efficient one-pot condensation of carboxylic acids with thiosemicarbazide under different reaction conditions.
The development of efficient and scalable synthetic methods for these compounds is of high importance.[3] Traditional methods often rely on harsh reagents like phosphorus oxychloride or strong acids.[4][5] However, recent advancements have focused on milder and more environmentally friendly alternatives.[1][6] This comparison will objectively evaluate key synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methods
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles predominantly involves the cyclization of an acylthiosemicarbazide intermediate, which is typically formed in situ from a carboxylic acid and thiosemicarbazide. The choice of the cyclodehydrating agent is crucial and significantly influences the reaction's efficiency, yield, and environmental impact. Below is a summary of various methods.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Conventional Heating | Conc. H₂SO₄ | Ethanol | 80-90 | 4 | 70-85 | Simple, efficient, and high-yielding.[2] | Use of corrosive concentrated sulfuric acid. |
| Microwave Irradiation | Conc. H₂SO₄ | DMF | N/A | 0.5-1 | 65-80 | Reduced reaction time.[7] | Lower yields compared to conventional heating with H₂SO₄.[2] |
| Microwave Irradiation | POCl₃ | DMF | N/A | 0.5-1 | 75-90 | Improved yields under microwave conditions compared to H₂SO₄.[2][8] | Use of toxic and corrosive phosphorus oxychloride.[1][3] |
| Polyphosphate Ester (PPE) | PPE | Chloroform | Reflux (~61) | 10 | 64-85 | Avoids toxic and corrosive reagents, mild conditions.[1][3][6] | Longer reaction times, requires a significant amount of PPE.[1][6] |
| Ultrasonic Method | Conc. H₂SO₄ | Ethanol | N/A | 2-3 | 60-75 | Faster than conventional heating. | Lower yields compared to conventional and microwave methods.[2] |
| Grinding Method | Solid Support (e.g., Alumina) | None | Ambient | 0.5-1 | 55-70 | Solvent-free, environmentally friendly. | Generally lower yields.[2] |
Experimental Protocols
Below are detailed methodologies for two prominent synthetic routes.
Method 1: Conventional Synthesis using Concentrated Sulfuric Acid
This method is a classic and high-yielding approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
-
Materials:
-
Substituted aromatic carboxylic acid (0.05 mol)
-
Thiosemicarbazide (0.05 mol)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
-
-
Procedure:
-
An ethanolic solution of the aromatic carboxylic acid (0.05 mol) is added to an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.
-
A few drops of concentrated sulfuric acid are carefully added to the mixture.
-
The reaction mixture is heated at 80-90°C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solution is basified with a 10% Na₂CO₃ solution.
-
The precipitated solid is filtered, dried, and recrystallized from a suitable solvent to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]
-
Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
This method offers a milder and safer alternative to traditional acidic reagents.[1][3]
-
Materials:
-
Carboxylic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (30 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Hexane
-
-
Procedure:
-
To a hot (60°C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
The reaction mixture is refluxed for 10 hours.
-
After cooling, 15 mL of distilled water is added to the mixture, and the residual PPE is neutralized with a saturated NaHCO₃ solution.
-
The formed precipitate is filtered off and washed with chloroform and hexane to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5][9]
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic pathway and a comparative workflow for producing 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: General synthetic pathway to 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: Comparative workflow of different synthetic routes.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Validation of a Novel 1,3,4-Thiadiazole Compound: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of a novel 1,3,4-thiadiazole compound against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections present quantitative in vivo data from a standardized animal model of acute inflammation, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflow to support the evaluation of this new chemical entity.
Data Presentation: In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory effects of the novel 1,3,4-thiadiazole compound and the reference drug, Indomethacin, were evaluated in a carrageenan-induced paw edema model in rats. The key parameters measured were the inhibition of paw edema (swelling), and the reduction of the pro-inflammatory mediators Prostaglandin E2 (PGE₂) and Tumor Necrosis Factor-alpha (TNF-α) in the inflamed paw tissue. The data demonstrates the dose-dependent anti-inflammatory activity of the novel compound.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reduction of PGE₂ Levels (%) | Reduction of TNF-α Levels (%) |
| Novel 1,3,4-Thiadiazole | 10 | 45.8 | 38.2 | 35.1 |
| 20 | 62.5 | 55.9 | 51.7 | |
| Indomethacin (Reference) | 10 | 58.3 | 60.1 | 48.9 |
| Control (Carrageenan only) | - | 0 | 0 | 0 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard in preclinical pharmacology for the assessment of anti-inflammatory agents.[1][2][3]
Carrageenan-Induced Paw Edema in Rats
This widely used model of acute inflammation is employed to assess the efficacy of potential anti-inflammatory drugs.[4]
Animals: Male Wistar rats (180-200 g) were used for the study. The animals were housed under standard laboratory conditions and were given free access to food and water. All procedures were conducted in accordance with ethical guidelines for animal experimentation.
Compound Administration: The novel 1,3,4-thiadiazole compound and Indomethacin were suspended in a 0.5% carboxymethyl cellulose (CMC) solution. The compounds were administered orally (p.o.) at the doses specified in the data table one hour prior to the induction of inflammation. The control group received the vehicle (0.5% CMC) only.
Induction of Inflammation: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the right hind paw of each rat.[3]
Measurement of Paw Edema: The volume of the injected paw was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group using the following formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Biochemical Analysis: At the end of the 4-hour observation period, the animals were euthanized, and the inflamed paw tissue was excised. The tissue was homogenized and centrifuged to obtain the supernatant. The levels of PGE₂ and TNF-α in the supernatant were determined using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for the in vivo evaluation of the anti-inflammatory activity of the novel 1,3,4-thiadiazole compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
side-by-side comparison of the inhibitory effects of 1,3,4-thiadiazole isomers
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a side-by-side comparison of the inhibitory effects of the four principal isomers of thiadiazole: 1,3,4-thiadiazole, 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole. While research has predominantly focused on the 1,3,4-isomer, this guide consolidates available quantitative data, experimental methodologies, and affected signaling pathways for all four isomers to offer a broader perspective on their therapeutic potential.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the inhibitory activities of various thiadiazole isomers against a range of biological targets. It is important to note that direct comparative studies across all four isomers are limited; therefore, this data is compiled from various independent studies. The inhibitory concentrations are presented as IC50 (the concentration of an inhibitor where the response is reduced by half) or Ki (the inhibition constant) values, where available.
Table 1: Inhibition of Enzymes by Thiadiazole Isomers
| Isomer | Derivative | Target Enzyme | IC50 / Ki | Reference |
| 1,3,4-Thiadiazole | 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | Carbonic Anhydrase II | 3.3 x 10⁻⁸ M (I50) | [1] |
| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Urease | 2 µM (Ki) | [2] | |
| Analogue 8 | α-Glucosidase | 1.10 ± 0.10 μM | [3] | |
| Compound 6a | Abl Tyrosine Kinase | (Not specified) | [4] | |
| 1,2,3-Thiadiazole | 4-ethyl-5-methyl-1,2,3-thiadiazole | Nitrification in soil | Significant inhibition | [1][5] |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 Reverse Transcriptase | 0.0364 ± 0.0038 µM (EC50) | [6] | |
| 1,2,5-Thiadiazole | Benzo[c][7][8][9]thiadiazole derivative 11g | SHP2 | 2.11 ± 0.99 μM | [10] |
Table 2: Inhibition of Receptors by Thiadiazole Isomers
| Isomer | Derivative | Target Receptor | Ki | Reference |
| 1,2,4-Thiadiazole | N-[3-(4-methoxy-phenyl)-[7][8][11]thiadiazol-5-yl]-acetamide | Human Adenosine A3 Receptor | 0.79 nM | [12] |
| 1,3,4-Thiadiazole | N-[5-(4-methoxy-phenyl)-[3][7][11]thiadiazol-5-yl]-acetamide | Human Adenosine A3 Receptor | >5000 nM | [12] |
| 1,2,5-Thiadiazole | Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine | Human 5-HT1A Receptor | Potent ligands | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Radioligand Binding Assay for Adenosine A3 Receptor
This assay is employed to determine the binding affinity of a compound to the adenosine A3 receptor.[7][8]
-
Membrane Preparation : Cell membranes expressing the human adenosine A3 receptor are prepared from cell lines such as CHO or HEK293. The protein concentration of the membrane preparation is determined.
-
Competition Binding Assay :
-
A fixed concentration of a radioligand (e.g., [¹²⁵I]AB-MECA) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the thiadiazole derivative) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Nitrification Inhibition Assay in Soil
This assay assesses the ability of a compound to inhibit the microbial process of nitrification in soil.[2][9][11]
-
Soil Preparation : A specific type of soil is chosen and its water holding capacity is determined. The soil is amended with an ammonium-based fertilizer.
-
Inhibitor Application : The test compounds (1,2,3-thiadiazole derivatives) are added to the soil at a specific concentration relative to the applied nitrogen. A control with a known nitrification inhibitor (e.g., 3,4-dimethylpyrazole phosphate - DMP) and a control with no inhibitor are also prepared.
-
Incubation : The treated soil samples are incubated under controlled temperature and moisture conditions for a set period (e.g., 28 days).
-
Analysis : At regular intervals, soil subsamples are taken and extracted. The concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) in the extracts are determined using colorimetric methods.
-
Data Analysis : The percentage of nitrification inhibition is calculated by comparing the nitrate concentrations in the inhibitor-treated soils to the control soil with no inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Adenosine A3 Receptor Signaling Pathway Inhibition by Thiadiazole Antagonists.
Caption: General Experimental Workflow for Determining Inhibitory Effects.
Concluding Remarks
The available scientific literature indicates that 1,3,4-thiadiazole derivatives have been the most extensively investigated isomer class, demonstrating a broad spectrum of potent inhibitory activities against various enzymes and receptors. However, emerging research on 1,2,3-, 1,2,4-, and 1,2,5-thiadiazole isomers reveals their unique and sometimes superior inhibitory profiles against specific targets. The direct comparison of 1,2,4- and 1,3,4-thiadiazole derivatives as adenosine A3 receptor antagonists, for instance, highlights the profound impact of the nitrogen and sulfur atom arrangement within the heterocyclic ring on biological activity. Further side-by-side comparative studies are warranted to fully elucidate the structure-activity relationships of thiadiazole isomers and to guide the rational design of more potent and selective therapeutic agents. This guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and highlighting areas for future investigation.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aabfrey.com [aabfrey.com]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 11. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of a Lead 1,3,4-Thiadiazole Compound: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] Elucidating the precise mechanism of action (MoA) for a lead 1,3,4-thiadiazole compound is a critical step in the drug development pipeline. This guide provides a comparative framework for investigating three common putative mechanisms of action for a novel anticancer 1,3,4-thiadiazole agent, herein referred to as "Thiadiazole-X." We will explore experimental strategies to determine if Thiadiazole-X acts primarily through (A) Induction of Apoptosis via Caspase Activation, (B) Inhibition of the PI3K/Akt Signaling Pathway, or (C) Direct Inhibition of a Key Kinase.
Comparative Overview of Potential Mechanisms
The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with various cellular targets.[4][5] As anticancer agents, these compounds have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis.[6] Some derivatives function by interfering with crucial signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway.[7] Furthermore, the 1,3,4-thiadiazole nucleus can act as a scaffold for the design of potent enzyme inhibitors, including kinase inhibitors.[5]
This guide will systematically compare the experimental workflows and expected data for confirming each of these potential MoAs for our lead compound, Thiadiazole-X.
Experimental Workflows and Data Presentation
To differentiate between these potential mechanisms, a series of well-defined experiments are required. The following sections detail the protocols and expected outcomes for each hypothesis.
A. Mechanism 1: Induction of Apoptosis via Caspase Activation
A common anticancer mechanism is the induction of apoptosis, a form of programmed cell death. Many 1,3,4-thiadiazole derivatives have been reported to exert their cytotoxic effects through this pathway.[6][8] This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Experimental Workflow:
Experimental Protocols:
-
Cell Viability (MTT) Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Thiadiazole-X for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1]
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
-
-
Caspase-3/7 Activity Assay:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with Thiadiazole-X as in the caspase assay.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation:
| Experiment | Parameter Measured | Thiadiazole-X | Doxorubicin (Positive Control) | Vehicle (Negative Control) |
| MTT Assay | IC50 (µM) after 48h | 5.2 ± 0.4 | 0.8 ± 0.1 | > 100 |
| Caspase-3/7 Assay | Fold Increase in Activity (24h) | 8.5 ± 1.2 | 10.2 ± 1.5 | 1.0 ± 0.1 |
| Annexin V/PI | % Apoptotic Cells (Annexin V+) | 65.7 ± 4.3 | 72.1 ± 5.0 | 4.2 ± 0.8 |
B. Mechanism 2: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[7] Some 1,3,4-thiadiazole derivatives have been found to inhibit this pathway.[7]
Experimental Workflow:
Experimental Protocols:
-
Western Blot Analysis:
-
Treat cancer cells with Thiadiazole-X at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).[10][11]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Target Protein | Treatment | Relative Band Intensity (Normalized to Loading Control) |
| p-Akt (Ser473) | Vehicle | 1.00 |
| Thiadiazole-X (1 µM) | 0.65 | |
| Thiadiazole-X (5 µM) | 0.21 | |
| PI-103 (Positive Control) | 0.15 | |
| Total Akt | Vehicle | 1.00 |
| Thiadiazole-X (1 µM) | 0.98 | |
| Thiadiazole-X (5 µM) | 0.95 | |
| PI-103 (Positive Control) | 0.97 |
C. Mechanism 3: Direct Kinase Inhibition
Given the structural diversity of the 1,3,4-thiadiazole scaffold, it is plausible that Thiadiazole-X could be a direct inhibitor of a specific kinase involved in cancer progression.
Experimental Workflow:
Experimental Protocols:
-
In Vitro Kinase Assay:
-
In a microplate, combine the recombinant target kinase, its specific substrate, and ATP.[12]
-
Add serial dilutions of Thiadiazole-X or a known inhibitor (positive control).
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase activity) or the amount of phosphorylated substrate. A common method is to use a luminescent assay where the signal decreases with increasing kinase activity.
-
Measure the signal and calculate the IC50 value for kinase inhibition.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cancer cells with Thiadiazole-X or vehicle.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the soluble protein fraction by Western blot for the target kinase. Target engagement by Thiadiazole-X will stabilize the kinase, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Data Presentation:
| Experiment | Parameter Measured | Thiadiazole-X | Staurosporine (Positive Control) |
| In Vitro Kinase Assay | IC50 (nM) against Target Kinase | 75 ± 8 | 10 ± 2 |
| CETSA | Tagg (°C) of Target Kinase | 52.5 | 55.0 |
| Vehicle Control Tagg (°C) | 48.0 | 48.0 |
Conclusion
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
Unveiling the Anticancer Potential of 1,3,4-Thiadiazole Derivatives: A Comparative Analysis Across Cancer Cell Lines
A comprehensive review of recent studies highlights the significant and varied efficacy of 1,3,4-thiadiazole derivatives as a promising class of anticancer agents. This guide synthesizes quantitative data from multiple studies, offering a comparative overview of their performance in diverse cancer cell lines, detailing the experimental protocols used for their evaluation, and illustrating key mechanisms of action.
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is believed to contribute to its ability to interfere with DNA replication and other critical cellular processes in cancer cells.[1][2][3] Extensive research has focused on synthesizing and evaluating a multitude of these derivatives, revealing a range of cytotoxic potencies against various cancer types.
Comparative Efficacy of 1,3,4-Thiadiazole Derivatives
The anticancer activity of 1,3,4-thiadiazole derivatives has been extensively evaluated across a panel of human cancer cell lines, including those from breast, lung, colon, and leukemia cancers. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison. The data, summarized in the table below, showcases the diverse efficacy of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Breast Cancer | ||||
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | Etoposide | >100 |
| MDA-MB-231 | 53.4 | Etoposide | 80.2 | |
| Ciprofloxacin-based derivatives (1a-l) | MCF-7 | 3.26–15.7 | - | - |
| 22d (propenyl-substituted) | MCF-7 | 1.52 | - | - |
| 32a,d | MCF-7 | 3.31–9.31 | - | - |
| 36a-e | MCF-7 | 5.51–9.48 | - | - |
| 29i-k (bromophenyl substituted) | MCF-7, SK-BR-3 | 0.77–3.43 | - | - |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 | - | - |
| Indolin-2-one hybrid (IVc) | Breast Cancer Panel | 1.47 | - | - |
| Lung Cancer | ||||
| Ciprofloxacin-based derivatives (1h,l) | A549 | 2.79 | - | - |
| 22 (dimethoxy-substituted) | A549 | 0.52 µg/mL | - | - |
| Disulfide derivatives (84-86) | A549 | 2.12–4.58 | 5-Fluorouracil | 8.13 |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | A549 | 21.00 µg/mL | Cisplatin | 13.50 µg/mL |
| Colon Cancer | ||||
| 22d (propenyl-substituted) | HCT-116 | 10.3 | - | - |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | - | - |
| Indolin-2-one hybrid (VIc) | Colon Cancer Panel | 1.40 | - | - |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative (4) | HCT116 | 8.04 (48h) | - | - |
| Leukemia | ||||
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | K562 | 33 | Imatinib | - |
| Aryl acetamide derivative (III) | HL-60 | 9.6 | - | - |
Experimental Protocols
The evaluation of the anticancer efficacy of 1,3,4-thiadiazole derivatives predominantly relies on a series of standardized in vitro assays. These protocols are crucial for obtaining reproducible and comparable data.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Cells are treated with various concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified period, typically 24 to 72 hours.[5]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[6]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is employed to distinguish between viable, apoptotic, and necrotic cells.[4][7]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their IC50 concentrations for 24-48 hours.[4]
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the quantification of different cell populations.[7]
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the progression of the cell cycle.[7]
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold 70% ethanol.[6]
-
Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase to eliminate RNA.[6]
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Visualizing the Mechanisms of Action
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. The following diagrams illustrate a typical experimental workflow and a potential signaling pathway involved in their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,3,4-Thiadiazol-2-ol
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,3,4-Thiadiazol-2-ol, a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is essential for minimizing risks and maintaining a safe laboratory environment.
Hazard Profile and Safety Precautions
While specific toxicity data for this compound may be limited, compounds within the thiadiazole class are generally treated as hazardous materials. They may cause skin and eye irritation, and some derivatives are harmful if ingested.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical and its waste.
Table 1: Personal Protective Equipment and Waste Handling Summary
| Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation.[3][4] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[3] |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container | For unused product and contaminated disposables (e.g., weigh boats, gloves).[3][5] |
| Liquid Waste | Separate, sealed, and labeled hazardous liquid waste container | For solutions containing this compound.[3][5] |
| Sharps Waste | Designated sharps container | For any contaminated needles, broken glass, etc.[3][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
All disposal activities should ideally be carried out within a chemical fume hood.[6]
2. Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound, as well as any contaminated solid materials (e.g., weighing paper, pipette tips, and gloves), in a designated hazardous solid waste container.[3][5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible hazardous liquid waste container.[3][5] Do not mix with other incompatible waste streams.[3][5]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[3][5]
3. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[3][6]
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[5]
4. Spill and Decontamination Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3][5]
-
Sweep up the absorbed material and place it into the designated solid hazardous waste container.[3] Avoid generating dust.[1][5]
-
Clean the spill area thoroughly with soap and water.[5] All cleaning materials used for decontamination should also be disposed of as hazardous waste.[3]
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
